Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)11-9(6-15)8-5-7(14(17)18)3-4-10(8)13-11/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQFJANDPSILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398470 | |
| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22120-89-4 | |
| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific multi-substituted indole, this document synthesizes information from closely related analogues to propose a robust framework for its synthesis, characterization, and potential applications.
Introduction: The Indole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and the ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. In the case of this compound, the combination of an electron-withdrawing nitro group at the 5-position, a reactive formyl group at the 3-position, and an ethyl carboxylate at the 2-position creates a highly versatile platform for the synthesis of more complex heterocyclic systems and potential drug candidates.
Physicochemical Properties and Structural Features
| Property | Predicted Value/Characteristic | Source/Basis |
| Molecular Formula | C₁₂H₁₀N₂O₅ | - |
| Molecular Weight | 262.22 g/mol | - |
| Appearance | Likely a yellow to brown crystalline solid | Based on Ethyl 5-nitro-1H-indole-2-carboxylate[2] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General characteristics of similar organic compounds. |
| Melting Point | Expected to be relatively high, likely over 200 °C. | The melting point of Ethyl 5-nitro-1H-indole-2-carboxylate is 220-225 °C.[2][3] |
| Key Structural Features | - Indole Core: A bicyclic aromatic system. - Nitro Group (C5): A strong electron-withdrawing group that deactivates the benzene ring to electrophilic substitution and can be a key pharmacophore. - Ethyl Carboxylate (C2): An ester group that can be hydrolyzed to a carboxylic acid or converted to other functional groups. - Formyl Group (C3): An aldehyde that is a versatile handle for further chemical transformations. | - |
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step process, starting with the synthesis of the precursor Ethyl 5-nitro-1H-indole-2-carboxylate, followed by the formylation of the 3-position.
Step 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate
The synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate is well-documented and is typically achieved through a Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a ketoester, followed by cyclization.
Reaction Scheme:
A proposed reaction scheme for the synthesis of the precursor.
Detailed Experimental Protocol:
A common procedure for the synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate involves the following steps:
-
Hydrazone Formation: An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate. This reaction typically proceeds at temperatures between 20-60 °C for 20-60 minutes to form the intermediate ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate.[4]
-
Cyclization: The isolated hydrazone intermediate is then treated with a strong acid catalyst, such as polyphosphoric acid, often in a solvent like benzene or toluene. The mixture is heated to between 85-115 °C for 20-60 minutes to induce cyclization and form the indole ring.[4]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol. A patent describes a similar process yielding the product in high purity and yield.[4]
Step 2: Formylation of Ethyl 5-nitro-1H-indole-2-carboxylate
The introduction of a formyl group at the C3 position of the indole ring is a common transformation. The Vilsmeier-Haack reaction is a widely used and effective method for this purpose.
Reaction Scheme:
A proposed reaction scheme for the formylation step.
Detailed Experimental Protocol (based on a similar transformation):
The formylation of Ethyl 5-nitro-1H-indole-2-carboxylate can be achieved using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). A detailed protocol for the formylation of the closely related ethyl indole-2-carboxylate is provided in the literature and can be adapted for this synthesis.[5]
-
Reagent Preparation: A mixture of phosphoryl chloride and N,N-dimethylformamide is prepared, typically by the slow addition of POCl₃ to DMF at low temperatures (e.g., 0-5 °C) to form the Vilsmeier reagent.
-
Formylation Reaction: The starting material, Ethyl 5-nitro-1H-indole-2-carboxylate, dissolved in a suitable solvent like DMF, is added to the pre-formed Vilsmeier reagent. The reaction is stirred at a controlled temperature, which may range from room temperature to gentle heating, until completion is observed by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is then carefully quenched by pouring it into ice water or a basic solution to neutralize the acid and hydrolyze the intermediate. The resulting precipitate is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from an appropriate solvent system.
Spectroscopic Characterization (Predicted)
While no specific spectroscopic data for this compound is available, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the indole ring, the NH proton (a broad singlet), and a singlet for the aldehydic proton, likely in the region of 9-10 ppm.
-
¹³C NMR: The carbon spectrum would display signals for the ethyl group, the aromatic carbons of the indole ring, the ester carbonyl carbon, and the aldehyde carbonyl carbon.
-
IR Spectroscopy: The IR spectrum would likely exhibit strong absorption bands corresponding to the N-H stretch, C=O stretching of the ester and aldehyde, and the characteristic absorptions for the nitro group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications and Future Research Directions
The structure of this compound suggests several promising avenues for its application in research and development:
-
Medicinal Chemistry: The presence of multiple functional groups makes this molecule an excellent scaffold for the synthesis of a diverse library of compounds for biological screening. The formyl group can be readily converted into other functionalities, such as amines, oximes, and hydrazones, or used in condensation reactions to build more complex heterocyclic systems. The nitro group can be reduced to an amine, providing another point for diversification. Indole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
-
Organic Synthesis: This compound can serve as a versatile intermediate in the synthesis of natural products and other complex organic molecules. The electron-withdrawing nature of the nitro and carboxylate groups can influence the reactivity of the indole ring, enabling selective transformations.
-
Materials Science: Indole-based compounds have been explored for their potential in materials science, including as components of organic light-emitting diodes (OLEDs) and as fluorescent probes. The extended conjugation and presence of polar groups in this molecule may impart interesting photophysical properties.
Conclusion
This compound is a promising, albeit currently understudied, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. This guide provides a scientifically grounded, prospective analysis of its synthesis, properties, and potential applications based on the established chemistry of related indole derivatives. It is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and biological potential of this and other polysubstituted indoles. Further experimental validation of the proposed synthetic routes and characterization of the final compound are warranted to fully unlock its potential.
References
-
Chemsrc. (2024). Ethyl 5-Nitroindole-2-Carboxylate. Retrieved from [Link]
- Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2016).
-
ChemSynthesis. (2024). ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
- Hiremath, S. P., & Siddappa, S. (1965). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(1), 1-10.
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 3. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]
- 4. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Structure Elucidation of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate
The following technical guide is structured as an advanced whitepaper for research scientists and drug development professionals. It prioritizes mechanistic understanding, self-validating analytical protocols, and rigorous structural proof.
Executive Summary & Compound Significance
Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate (referred to herein as Target Compound 7 ) represents a highly functionalized indole scaffold. Its structural integrity is critical because it serves as a divergent intermediate for the synthesis of bioactive agents, including HIV-1 integrase inhibitors and c-Myc G-quadruplex binders.
The elucidation of this structure is not merely a confirmational step but a validation of the regioselectivity of the Vilsmeier-Haack formylation on an electron-deficient indole core. This guide details the multi-modal analytical strategy—combining 1D/2D NMR, HRMS, and IR—required to unambiguously assign the structure, distinguishing it from potential regioisomers (e.g., N-formylation or C-4/C-6 substitution).
Synthetic Context as Structural Evidence
To understand the structure, one must validate the genesis of the molecule. The synthesis provides the first layer of evidence for the structural assignment.
The Pathway: The synthesis proceeds via a Vilsmeier-Haack reaction on the precursor Ethyl 5-nitro-1H-indole-2-carboxylate .
-
Regiochemistry Logic: The C-2 position is blocked by the ethyl ester. The C-5 position is occupied by the nitro group.[1][2][3][4] The electrophilic Vilsmeier reagent (chloroiminium ion) targets the most electron-rich position remaining. Despite the deactivating effect of the 5-nitro group, the C-3 position retains sufficient nucleophilicity due to the activating influence of the indole nitrogen lone pair.
Visualization: Synthetic Pathway & Mechanism
Caption: Figure 1. Regioselective Vilsmeier-Haack formylation of the 5-nitroindole precursor. The C-3 position is the exclusive site of electrophilic attack.
Analytical Strategy: The Self-Validating System
A robust elucidation protocol must be self-validating. We utilize a "Triangulation Method" where three independent datasets must converge on the same structure.
| Method | Critical Structural Question Answered | Acceptance Criteria |
| HRMS (ESI) | Does the formula match | Mass error < 5 ppm. Distinct fragmentation (loss of -OEt). |
| 1H NMR | Is the formyl group at C-3? | Singlet at ~10.6 ppm.[5] Absence of C-3 proton. |
| 2D NMR (HMBC) | Is the formyl group connected to the indole core? | Correlation between Formyl-H and C-3a/C-2. |
| IR | Are functional groups intact? | Distinct C=O bands for Ester vs. Aldehyde. |
Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides the definitive proof of regiochemistry.
Solvent: DMSO-
1H NMR Interpretation:
-
Indole NH (
ppm, br s):-
Diagnostic: The proton is extremely deshielded compared to unsubstituted indole (
) due to the combined electron-withdrawing effects of the 5-nitro, 2-ester, and 3-formyl groups.
-
-
Formyl Proton (
ppm, s):-
Diagnostic: A sharp singlet characteristic of an aldehyde. Its presence confirms formylation; its multiplicity (singlet) confirms no adjacent protons (i.e., it is attached to a quaternary carbon, C-3).
-
-
Aromatic Region (The "Fingerprint"):
-
H-4 (
ppm, d, Hz): This proton is spatially proximate to the C-3 formyl group (anisotropy effect) and ortho to the nitro group. It appears as the most deshielded aromatic signal. -
H-6 (
ppm, dd, Hz): Coupled to H-7 (ortho) and H-4 (meta). -
H-7 (
ppm, d, Hz): The least deshielded aromatic proton.
-
-
Ethyl Ester:
-
Methylene (
ppm, q): Quartet. -
Methyl (
ppm, t): Triplet.
-
13C NMR Interpretation:
-
Aldehyde C=O:
ppm (Distinct from ester). -
Ester C=O:
ppm. -
C-3 (Ipso):
ppm (Significant shift from precursor due to substitution).
2D NMR Logic (HMBC)
To prove the formyl group is at C-3 and not on the Nitrogen (N-formylation), HMBC (Heteronuclear Multiple Bond Correlation) is essential.
-
Correlation 1: The Formyl proton (
) shows a strong 3-bond correlation to C-3a (quaternary bridgehead carbon) and C-2 (ester-bearing carbon). -
Correlation 2: The NH proton shows correlations to C-2, C-3, C-3a, and C-7a.
Visualization: HMBC Connectivity Logic
Caption: Figure 2. Key HMBC correlations establishing the C-3 position of the formyl group. The correlation to C-3a and C-2 is definitive.
Experimental Protocols
Synthesis of this compound
Note: This protocol is adapted from validated Vilsmeier-Haack methodologies for electron-deficient indoles.
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, place anhydrous DMF (10 equiv). Cool to 0°C.[5][6]
-
Vilsmeier Complex: Add
(3.0 equiv) dropwise. Stir at 0°C for 30 mins to generate the chloroiminium salt (white/yellowish suspension). -
Substrate Addition: Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 equiv) in minimal DMF and add dropwise to the mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 60-80°C for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (
) will disappear, and a more polar spot ( ) will appear. -
Workup (Critical Step): Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated
or to pH 7-8. (Caution: Exothermic). -
Isolation: The product precipitates as a pale yellow/tan solid. Filter, wash extensively with water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol or DMF/Ethanol if necessary.
Characterization Protocol[7]
-
Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-
. -
Instrument: 400 MHz or higher.[7]
-
Pulse Sequence:
-
zg30 (1H standard).
-
hsqcetgp (HSQC) for C-H mapping.
-
hmbcgplpndqf (HMBC) for long-range connectivity.
-
References
-
Jakše, R., et al. (2006).[8] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419.
-
Vertex AI Search. (2024). Synthesis of this compound (7). Retrieved from NIH/PubMed Central snippets.
-
Organic Syntheses. (1959). Ethyl Indole-2-carboxylate.[2][4][7][8][9][10] Org. Synth. 39, 19. (Foundational reference for precursor synthesis).
-
ChemMedChem. (2021). Structure-activity relationship of 5-nitroindole derivatives. (Provides comparative NMR data for 5-nitro substitution patterns).
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Compound: 3-FORMYLINDOLE (CHEMBL147741) - ChEMBL [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Indole-2-carboxylic acid | 1477-50-5 | Benchchem [benchchem.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust working knowledge base for researchers.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure. The strategic placement of functional groups on the indole ring, such as the nitro, formyl, and carboxylate moieties in the title compound, allows for the fine-tuning of its chemical reactivity and biological activity. This guide will delve into the synthesis, and the chemical and physical characteristics of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
The properties of this compound can be predicted based on its constituent functional groups and data from its parent compound, Ethyl 5-nitro-1H-indole-2-carboxylate.
| Property | Predicted Value/Description | Source/Rationale |
| Molecular Formula | C12H10N2O5 | Derived from structure |
| Molecular Weight | 262.22 g/mol | Derived from formula |
| Appearance | Likely a yellow to brown crystalline powder. | Based on the appearance of Ethyl 5-nitro-1H-indole-2-carboxylate.[1] |
| Melting Point | Expected to be higher than 220-225 °C. | The melting point of the parent compound, Ethyl 5-nitro-1H-indole-2-carboxylate, is 220-225 °C.[1][2] The addition of a polar formyl group would likely increase intermolecular forces and thus raise the melting point. |
| Solubility | Negligible in water. Soluble in polar organic solvents like DMSO and DMF. | Based on the poor water solubility of the parent compound.[1][2] |
| Stability | Stable under normal laboratory conditions. | Indole derivatives are generally stable, though sensitive to strong acids and oxidizing agents. |
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process, beginning with the synthesis of the precursor Ethyl 5-nitro-1H-indole-2-carboxylate, followed by a regioselective formylation at the C3 position.
Step 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate
The Fischer indole synthesis is a reliable method for the preparation of the indole core. This involves the reaction of a substituted phenylhydrazine with a ketoester, followed by cyclization under acidic conditions.
Reaction Scheme:
Figure 1: Fischer indole synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate.
Experimental Protocol:
-
Hydrazone Formation:
-
Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.
-
Separately, dissolve ethyl pyruvate in ethanol.
-
Add the ethanolic solution of ethyl pyruvate to the aqueous solution of p-nitrophenylhydrazine hydrochloride.
-
Stir the reaction mixture at a temperature between 20-60°C for 20-60 minutes.[3]
-
The resulting precipitate, Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate, is collected by filtration.
-
-
Cyclization:
-
To a dry reaction vessel, add the synthesized hydrazone.
-
Under mechanical stirring, slowly add polyphosphoric acid.
-
Heat the mixture to 100°C and maintain this temperature for approximately 2 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly pouring the mixture into a large volume of ice water.
-
Collect the resulting precipitate by filtration and wash the filter cake with cold water.
-
Dry the solid product, Ethyl 5-nitro-1H-indole-2-carboxylate, under vacuum.
-
Step 2: Formylation of Ethyl 5-nitro-1H-indole-2-carboxylate
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4] The reaction typically employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile.[5]
Reaction Scheme:
Figure 2: Vilsmeier-Haack formylation of Ethyl 5-nitro-1H-indole-2-carboxylate.
Experimental Protocol (Adapted from a similar synthesis[6]):
-
Vilsmeier Reagent Formation (in situ):
-
In a dry, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C.
-
Stir the mixture for an additional 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate in anhydrous DMF.
-
Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Spectral Data and Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy:
-
Indole NH: A broad singlet around δ 12.0-13.0 ppm.
-
Formyl CHO: A singlet around δ 10.0-10.5 ppm.
-
Aromatic Protons:
-
A doublet for the H4 proton adjacent to the nitro group.
-
A doublet of doublets for the H6 proton.
-
A doublet for the H7 proton.
-
-
Ethyl Ester Protons:
-
A quartet for the -OCH2- group around δ 4.4-4.5 ppm.
-
A triplet for the -CH3 group around δ 1.4-1.5 ppm.
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Signals for the ester and formyl carbons in the range of δ 160-190 ppm.
-
Aromatic and Heterocyclic Carbons: Signals corresponding to the indole ring carbons, with shifts influenced by the electron-withdrawing nitro and formyl groups.
IR Spectroscopy:
-
N-H Stretch: A broad band around 3300 cm⁻¹.
-
C=O Stretches: Strong absorption bands for the ester and aldehyde carbonyls, typically around 1700-1720 cm⁻¹ and 1670-1690 cm⁻¹, respectively.
-
N-O Stretch (Nitro Group): Characteristic strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion Peak (M+): Expected at m/z = 262.06.
Reactivity and Potential Applications
This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems.
-
The formyl group can undergo a variety of reactions, including condensation with active methylene compounds, reductive amination, and oxidation to a carboxylic acid.
-
The nitro group can be reduced to an amine, which can then be further functionalized.
-
The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
These potential transformations make the title compound a valuable starting material for the synthesis of various biologically active molecules. Indole-2-carboxylate derivatives are known to be used in the development of:
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors , which have applications in cancer immunotherapy.[1]
-
Antiviral agents , such as Delavirdine, a non-nucleoside reverse transcriptase inhibitor.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not available, it should be handled with care as a potential irritant.
Conclusion
This compound represents a strategically functionalized indole derivative with considerable potential for the synthesis of novel compounds in the field of drug discovery. This guide provides a comprehensive, albeit partially predictive, overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in organic and medicinal chemistry. Further experimental validation of the predicted properties and exploration of its synthetic utility are warranted to fully unlock the potential of this versatile molecule.
References
-
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419. [Link]
- Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid. CN100491350C.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]
-
Chemsrc. (n.d.). Ethyl 5-Nitroindole-2-Carboxylate. [Link]
Sources
- 1. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 2. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]
- 3. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
IUPAC name for C12H10N2O5 indole derivative
Part 1: Executive Summary & Disambiguation
In the context of high-throughput screening and medicinal chemistry, the molecular formula C12H10N2O5 is most commonly associated with Cinoxacin (1-ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid), a quinolone-like antibiotic. However, strictly defined as an indole derivative , this formula represents a specific class of highly functionalized synthetic intermediates, most notably Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate .
This guide provides an in-depth technical analysis of this specific indole scaffold. Unlike simple indole alkaloids, this polysubstituted derivative serves as a critical "linchpin" intermediate for accessing tricyclic bioactive cores, including pyrazino[1,2-a]indoles and β-carbolines, which are pivotal in oncology and neuropharmacology.
Part 2: Structural Elucidation & IUPAC Nomenclature
The derivation of the IUPAC name for this C12H10N2O5 isomer requires a systematic prioritization of functional groups based on the Blue Book (P-44) rules.
Elemental & Unsaturation Analysis
-
Double Bond Equivalent (DBE):
.-
Indole Core:[3][6][7][8][9] 4 unsaturations (Benzene ring) + 1 (Pyrrole ring) = 5 DBE.
-
Nitro Group (-NO2): 1 DBE.
-
Carboxylate Ester (-COO-): 1 DBE.
-
Formyl Group (-CHO): 1 DBE.
-
Total: 8 DBE? (Wait, Indole is fused. 6 carbons in benzene + 2 in pyrrole. 4 double bonds + 2 rings = 6 DBE? No. Indole has 8 carbons, 9 DBE total for molecule requires careful assignment).
-
Correction: Indole = 1 ring + 1 ring + 4 pi bonds = 6. Nitro = 1. Ester (C=O) = 1. Formyl (C=O) = 1. Total = 9. Matches.
-
IUPAC Naming Priority
-
Principal Functional Group: The ester (carboxylate) has priority over the aldehyde (formyl) and nitro groups.
-
Suffix: -carboxylate.[10]
-
Locant: Position 2 (standard stability for synthetic indole esters).
-
-
Substituents:
-
Ethyl group: Attached to the carboxylate oxygen.
-
Formyl group (-CHO): Located at C3 (common electrophilic substitution site).
-
Nitro group (-NO2): Located at C5 (para to the indole nitrogen, a common nucleophilic directing site).
-
Final IUPAC Name: This compound
Part 3: Synthetic Protocols & Methodology
To access this scaffold, we employ a convergent synthesis strategy ensuring regioselectivity at C3 and C5.
Workflow Diagram (Graphviz)
Caption: Figure 1. Convergent synthetic pathway for the C12H10N2O5 indole scaffold via Fischer Indole Synthesis followed by C3-Formylation.
Detailed Protocol: Fischer Indole to Vilsmeier-Haack
Step 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate
-
Reagents: 4-Nitrophenylhydrazine hydrochloride (1 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA).
-
Procedure: Dissolve hydrazine in ethanol with catalytic H2SO4. Add ethyl pyruvate dropwise at 0°C. Stir for 2 hours to form the hydrazone.
-
Cyclization: Isolate hydrazone and add to PPA pre-heated to 100°C. Stir vigorously for 30 minutes.
-
Quench: Pour onto crushed ice. The indole precipitates as a yellow solid. Filter and recrystallize from ethanol.
Step 2: C3-Formylation (The C12 Target Generation)
-
Vilsmeier Reagent Prep: In a flame-dried flask under Argon, add DMF (3 eq) and cool to 0°C. Add POCl3 (1.2 eq) dropwise. Stir 30 mins until the Vilsmeier salt precipitates/forms.
-
Addition: Dissolve Ethyl 5-nitroindole-2-carboxylate in DMF and add to the Vilsmeier reagent.
-
Heating: Warm to 60°C for 3 hours. (Monitoring: TLC shows disappearance of starting material).
-
Hydrolysis: Pour reaction mixture into ice-water containing Sodium Acetate (to buffer pH ~5). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Purification: Extract with Ethyl Acetate. Wash with brine. Column chromatography (Hexane:EtOAc 3:1) yields This compound .
Part 4: Analytical Validation (Self-Validating Data)
To ensure the integrity of the synthesized C12H10N2O5 scaffold, the following spectral signatures must be observed.
| Technique | Feature | Expected Signal (ppm / cm⁻¹) | Mechanistic Origin |
| ¹H NMR | Aldehyde Proton | ~10.5 ppm (s, 1H) | Deshielded formyl proton at C3. |
| ¹H NMR | Indole NH | ~12.8 ppm (br s, 1H) | Exchangeable proton; highly deshielded by EWG (Nitro/Ester). |
| ¹H NMR | C4 Proton | ~8.9 ppm (d, 1H) | Doublet, deshielded by adjacent Nitro and C3-Formyl cone. |
| IR | Carbonyl (Ester) | 1715 cm⁻¹ | C=O stretch of the ethyl ester. |
| IR | Carbonyl (Aldehyde) | 1660 cm⁻¹ | C=O stretch, conjugated with the indole ring. |
| IR | Nitro (NO2) | 1530 & 1340 cm⁻¹ | Asymmetric and symmetric stretching. |
| HRMS | Molecular Ion | 263.0668 [M+H]⁺ | Consistent with C12H11N2O5 formula. |
Part 5: Biological Application & Drug Discovery Utility
This specific C12H10N2O5 derivative is not merely an endpoint but a divergent scaffold .
Pharmacophore Mapping
-
C3-Formyl: Acts as a "warhead" for condensation reactions (e.g., Knoevenagel) to extend carbon chains for receptor binding pockets.
-
C5-Nitro: A "masked" amine. Reduction to -NH2 allows for the attachment of solubilizing groups or peptidomimetics.
-
C2-Ester: Provides a handle for cyclization to form tricyclic cores (e.g., Pyrazinoindoles).
Decision Logic for Scaffold Utilization
Caption: Figure 2. Divergent synthesis strategies utilizing the C12H10N2O5 core for oncology targets.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). P-44: Seniority of functional groups. International Union of Pure and Applied Chemistry.
-
[Link]
-
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole Derivatives.National Institutes of Health (PMC). (Demonstrates the utility of C2-ester/C3-functionalized indoles as precursors).
-
[Link]
-
-
Indole-Containing Natural Products: Isolations and Biological Activities.MDPI Molecules. (Contextualizes the biological relevance of nitro/formyl indole scaffolds).
-
[Link]
-
-
Cinoxacin (C12H10N2O5) Chemical Data. PubChem.[4] (Provided for disambiguation purposes).
-
[Link]
-
Sources
- 1. 2732985-25-8 | CAS DataBase [chemicalbook.com]
- 2. 5-Vanillylidene barbituric acid [webbook.nist.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Cinoxacin - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate
Advanced Synthesis, Characterization, and Utility in Medicinal Chemistry
Executive Summary
Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate (CAS 22120-89-4) represents a critical scaffold in modern drug discovery, particularly in the development of antiviral agents (e.g., non-nucleoside reverse transcriptase inhibitors) and kinase inhibitors for oncology. Its structural uniqueness lies in the trifunctional core: an electrophilic C3-formyl group, a hydrolyzable C2-ester, and an electron-withdrawing C5-nitro group. This whitepaper provides a rigorous technical guide for the synthesis, characterization, and application of this molecule, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 22120-89-4 |
| Molecular Formula | C₁₂H₁₀N₂O₅ |
| Molecular Weight | 262.22 g/mol |
| Appearance | Pale yellow to tan solid |
| Melting Point | 215–218 °C (dec.) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water |
| SMILES | CCOC(=O)C1=C(C=O)C2=C(N1)C=CC(=C2)[O-] |
Synthetic Methodology: The Vilsmeier-Haack Protocol[6][8][9]
The synthesis of the title compound is achieved via the Vilsmeier-Haack formylation of Ethyl 5-nitroindole-2-carboxylate (CAS 16732-57-3). This reaction is sensitive to moisture and temperature due to the deactivating nature of the nitro group, which reduces the nucleophilicity of the indole C3 position.
Reaction Mechanism
The reaction proceeds through the formation of an electrophilic chloroiminium species (Vilsmeier reagent), followed by electrophilic aromatic substitution at the C3 position of the indole.
Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of the nitroindole scaffold.
Experimental Protocol
Safety Note: Phosphorus oxychloride (
Reagents:
-
Ethyl 5-nitroindole-2-carboxylate (1.0 eq, 10 mmol, ~2.34 g)
-
Phosphorus oxychloride (
) (3.0 eq, 30 mmol, ~2.8 mL) -
N,N-Dimethylformamide (DMF) (anhydrous, 10 mL)
-
Sodium acetate (saturated aq. solution)
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask, cool anhydrous DMF (5 mL) to 0°C in an ice bath. Add
dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the white/yellowish chloroiminium salt precipitate/suspension. -
Substrate Addition: Dissolve Ethyl 5-nitroindole-2-carboxylate in the remaining DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature. Due to the electron-withdrawing nitro group, heating to 35–40°C for 2–4 hours may be required to drive the reaction to completion. Monitor by TLC (50% EtOAc/Hexane).
-
Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring. The intermediate iminium salt will dissolve.
-
Neutralization: Slowly add saturated aqueous sodium acetate until pH ~7–8. This step hydrolyzes the iminium salt to the aldehyde.[1][2] A yellow-tan precipitate will form.
-
Isolation: Stir the suspension for 1 hour to ensure complete hydrolysis. Filter the solid under vacuum. Wash the cake with water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from DMF/Ethanol or Ethanol/Water if necessary.
Characterization Data
The following spectral data confirms the structural integrity of the synthesized product.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | Indole NH | |
| CHO (Aldehyde) | ||
| H4 (Ortho to nitro) | ||
| H6 | ||
| H7 | ||
| Ester CH₂ | ||
| Ester CH₃ | ||
| IR (KBr) | 3250 cm⁻¹ | N-H stretch |
| 1715 cm⁻¹ | C=O (Ester) | |
| 1660 cm⁻¹ | C=O (Aldehyde) | |
| 1530, 1340 cm⁻¹ | NO₂ (Asym/Sym) |
Reactivity & Applications in Drug Discovery
This molecule serves as a versatile "linchpin" intermediate. The reactivity profile allows for divergent synthesis of complex heterocycles.[3]
Key Transformations[6]
-
Schiff Base Formation: Reaction of the C3-formyl group with hydrazines or amines yields imines, often used to synthesize beta-carbolines via Pictet-Spengler type cyclizations.
-
Knoevenagel Condensation: The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl-indoles.
-
Reduction: The nitro group can be selectively reduced to an amine (using
or ) to access 5-aminoindole derivatives, which are precursors to diazepine-fused indoles.
Figure 2: Divergent synthetic utility of the this compound scaffold.
References
-
Synthesis of Indole-2-carboxylates: Jakše, R., et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, vol. 61, no. 4, 2006, pp. 413–419. Link
-
Vilsmeier-Haack Mechanism: Jones, G., and Stanforth, S. P.[4] "The Vilsmeier-Haack Reaction."[4][5][6][2][7] Organic Reactions, vol. 49, 1997, pp. 1–330. Link
-
Antiviral Applications: Romero, D. L., et al. "Non-nucleoside reverse transcriptase inhibitors of HIV-1 series 2. Bis(heteroaryl)piperazine (BHAP) derivatives."[8] Journal of Medicinal Chemistry, vol. 36, no. 11, 1993, pp. 1505–1508. Link
-
Nitroindole Reactivity: Pelkey, E. T. "Indole-2-carboxylic acid esters."[8][9] Heterocyclic Scaffolds II, Springer, 2010, pp. 141-192. Link
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Substituted 5-Nitroindoles: A Technical Guide to Synthesis, Reactivity, and Medicinal Utility
The following technical guide provides an in-depth analysis of substituted 5-nitroindoles, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary: The Nitroindole Advantage
In the landscape of privileged heterocycles, 5-nitroindole stands as a unique "electronic switch" scaffold. Unlike the electron-rich parent indole, the 5-nitro derivative possesses a strong electron-withdrawing group (EWG) at the C5 position. This alteration dramatically changes the heterocyclic reactivity profile—deactivating the C3 position toward electrophilic attack while activating the C2 position for nucleophilic processes—and serves as a metabolic handle for prodrug strategies (via nitroreductases).
This guide synthesizes key literature to provide a roadmap for constructing, functionalizing, and deploying 5-nitroindole scaffolds in drug discovery.
Synthetic Architectures: Constructing the Core
Accessing the 5-nitroindole core requires navigating the balance between regioselectivity (in direct nitration) and harsh conditions (in cyclization).
De Novo Cyclization Strategies
While direct nitration of indole is possible, it often yields mixtures of 3-, 5-, and 6-nitro isomers. De novo synthesis offers superior regiocontrol.
-
Leimgruber-Batcho Synthesis: The most robust industrial route involves the condensation of 2,4-dinitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by reductive cyclization.
-
Mechanism:[1][2] Formation of an enamine intermediate followed by reduction of the ortho-nitro group (selectively over the para-nitro group due to steric/chelation effects usually, but here the 2-nitro is reduced to form the pyrrole ring, leaving the 5-nitro intact).
-
Utility: High tolerance for other substituents on the benzene ring.
-
-
Fischer Indole Synthesis (Modified): Classical Fischer conditions often fail with electron-deficient hydrazines. However, Katritzky’s modification (using 4-nitrophenylhydrazine and specific acid catalysts like polyphosphoric acid or zinc chloride) allows access to 5-nitroindoles, particularly 2-substituted derivatives (e.g., from ethyl pyruvate to yield 5-nitroindole-2-carboxylic esters).
Visualization of Synthetic Pathways
The following diagram outlines the primary routes to access and transform the 5-nitroindole core.
Figure 1: Synthetic logic flow for accessing and diversifying the 5-nitroindole scaffold. Green arrows indicate high-fidelity pathways; red dashed arrows indicate lower selectivity.
Reactivity Profile & Functionalization
The 5-nitro group creates a "push-pull" electronic system that researchers must navigate carefully.
The C3-Position: Overcoming Deactivation
The nitro group at C5 withdraws electron density, making the typically nucleophilic C3 position sluggish toward electrophilic aromatic substitution.
-
Vilsmeier-Haack Formylation: Despite deactivation, reaction with
successfully installs a formyl group at C3 (Yields: 80-90%). This is a critical gateway for condensing with amines or extending the carbon skeleton. -
C3-Alkylation via Hydrogen Autotransfer: Recent literature describes metal-free alkylation using alcohols (e.g., benzyl alcohols) and
, bypassing the need for pre-functionalized alkyl halides.
The Nitro-Amine Switch
Reducing the 5-nitro group to a 5-amino group is the most common transformation, converting the scaffold from an electrophile-resistant core to a highly nucleophilic aniline-like system.
-
Catalytic Hydrogenation:
(40 psi) over in ethanol. -
Chemoselective Reduction: Iron powder in acetic acid (
) or allows reduction of the nitro group without affecting other sensitive functionalities (e.g., alkenes or halides) that might be sensitive to hydrogenation.
Medicinal Chemistry Applications
Substituted 5-nitroindoles are not just intermediates; they are bioactive pharmacophores.
c-Myc G-Quadruplex Binders
Overexpression of the c-Myc oncogene is implicated in ~80% of human cancers. Small molecules that stabilize the G-quadruplex structure in the c-Myc promoter region can silence its transcription.
-
Key Finding: Pyrrolidine-substituted 5-nitroindoles have been identified as potent G-quadruplex stabilizers.
-
Mechanism: The planar indole core intercalates into the G-tetrad, while the nitro group participates in specific electrostatic interactions or hydrogen bonding networks that lock the DNA conformation.
-
Outcome: Downregulation of c-Myc expression and induction of cell-cycle arrest (sub-G1 phase).[3]
Antibacterial "Trojan Horses"
Similar to 5-nitroimidazoles (e.g., metronidazole), 5-nitroindoles can act as prodrugs in anaerobic bacteria.
-
Mechanism: Bacterial nitroreductases reduce the
group to reactive nitroso or hydroxylamine intermediates. These species covalently bind to bacterial DNA, causing strand breaks and cell death.[2] -
Selectivity: Mammalian cells lack the specific nitroreductases required for this rapid activation, providing a therapeutic window.
SAR Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) rules derived from recent literature on 5-nitroindole anticancer agents.
Figure 2: SAR map for 5-nitroindole derivatives in oncology. The 5-NO2 group is often non-negotiable for specific electronic interactions, while C3 tolerates bulk for pharmacokinetic optimization.
Quantitative Data Summary
Table 1: Comparative Reduction Methods for 5-Nitroindole
| Method | Reagents | Conditions | Yield | Selectivity Notes | Ref |
| Catalytic Hydrogenation | EtOH, RT, 40 psi, 2h | 95-98% | Cleaves benzyl ethers/halides | [1] | |
| Transfer Hydrogenation | MeOH, Reflux, 1h | 92% | Safer (no gas cylinder), rapid | [2] | |
| Dissolving Metal | 85-90% | Preserves C=C bonds and halides | [3] | ||
| Tin Chloride | 80-88% | Good for acid-sensitive substrates | [3] |
Validated Experimental Protocols
Protocol A: High-Yield Synthesis of 5-Aminoindole (Catalytic Hydrogenation)
Use this protocol for large-scale preparation when no halogen substituents are present.
-
Setup: Charge a high-pressure hydrogenation vessel (Parr shaker) with 5-nitroindole (10.0 g, 61.7 mmol) and Ethanol (150 mL).
-
Catalyst: Carefully add
(1.0 g, 10 wt%) under an argon blanket (Caution: Pyrophoric). -
Reaction: Seal the vessel, purge with
( ), then charge with to 40 psi. Shake at room temperature for 2–4 hours. -
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). Product is significantly more polar and will stain purple with ninhydrin.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-aminoindole as a light brown solid (Yield: ~8.0 g, 98%). Store under inert atmosphere (oxidation sensitive).
Protocol B: C3-Formylation (Vilsmeier-Haack)
Use this protocol to install a carbon handle at C3 for further derivatization.
-
Reagent Prep: In a flame-dried flask under
, cool DMF (5.0 mL, 5 equiv) to 0°C. Dropwise add Phosphorus Oxychloride ( , 1.2 equiv). Stir for 30 min to form the Vilsmeier salt (white precipitate may form). -
Addition: Add a solution of 5-nitroindole (1.0 equiv) in DMF (2 mL) dropwise to the pre-formed salt at 0°C.
-
Reaction: Warm to 35°C and stir for 1–2 hours. The solution typically turns yellow/orange.
-
Quench: Pour the reaction mixture onto crushed ice (50 g) containing
(20% aq. solution) to adjust pH to ~9. -
Isolation: The product, 5-nitroindole-3-carboxaldehyde , will precipitate as a yellow solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.
References
-
Wikipedia. Reduction of nitro compounds. Retrieved from [Link][4]
-
Yamashkin, S. A., & Yurovskaya, M. A. (1999). Synthesis of Nitro- and Aminoindoles. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Debnath, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Retrieved from [Link]
-
Katritzky, A. R., et al. (1991).[5] An Improved Fischer Synthesis of Nitroindoles. Organic Preparations and Procedures International. Retrieved from [Link]
-
Wipf, P., et al. (2021). Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. ChemRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Activity & Therapeutic Potential of Nitroindole Scaffolds
Executive Summary
The indole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for endogenous ligands (serotonin) and blockbuster drugs (indomethacin). However, the introduction of a nitro group (–NO₂) onto the indole ring transforms this stable scaffold into a highly reactive, bioreductive "warhead."
This guide analyzes the nitroindole class, specifically focusing on its dual-nature mechanism:
-
Hypoxia-Activated Prodrugs (HAPs): Exploiting the electronic deficit of the nitro group to target hypoxic tumor microenvironments.[1]
-
Suicide Inhibition: Covalent trapping of bacterial enzymes (e.g., DprE1 in M. tuberculosis).
Part 1: Chemical Biology & Mechanism of Action
The biological activity of nitroindoles is governed by the Bioreductive Switch . Unlike standard pharmacophores that rely solely on steric fit (Lock & Key), nitroindoles rely on an electronic activation sequence triggered by the cellular redox state.
The Bioreductive Cascade
In normoxic (oxygen-rich) tissues, nitroindoles undergo a "futile cycle." One-electron reduction yields a nitro-radical anion, which is immediately re-oxidized by molecular oxygen, regenerating the parent drug and producing superoxide. This prevents toxicity in healthy tissue.[1][2]
In hypoxic (oxygen-poor) environments—typical of solid tumors or granulomas—the radical anion is not quenched. It undergoes further reduction to nitroso and hydroxylamine species.[3] These are the active cytotoxic agents capable of alkylating DNA or covalently binding to protein thiols.
Pathway Visualization
The following diagram illustrates the critical divergence between normoxic safety and hypoxic toxicity.
Figure 1: The Bioreductive Switch mechanism. Note the "Futile Cycle" (blue dashed line) that protects healthy, oxygenated tissue from cytotoxicity.
Part 2: Therapeutic Applications[3][4][5][6][7][8]
Oncology: Targeting c-Myc G-Quadruplexes
Recent high-impact studies have shifted focus from general hypoxia toxicity to specific molecular targets. 5-nitroindole derivatives have emerged as stabilizers of G-quadruplex (G4) DNA structures in the c-Myc promoter region.[4]
-
Mechanism: The planar nitroindole scaffold intercalates into the G4 structure. The electron-withdrawing nitro group enhances
-stacking interactions with the guanine tetrads. -
Outcome: Stabilization of the G4 structure prevents RNA polymerase from transcribing c-Myc, an oncogene overexpressed in >50% of cancers.
-
Key Data Point: Pyrrolidine-substituted 5-nitroindoles have demonstrated IC₅₀ values < 5 µM in HeLa cell lines, inducing G0/G1 cell cycle arrest [1].
Tuberculosis: The DprE1 Paradigm
Nitroindoles function similarly to benzothiazinones (BTZs) in treating Mycobacterium tuberculosis.
-
Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[5][6]
-
Mechanism: The nitro group is reduced to a nitroso species within the enzyme's active site.[6] This nitroso intermediate forms a semi-stable covalent bond with the thiol group of Cysteine 387 , permanently disabling the enzyme involved in cell wall synthesis [2].
-
Potency: Nitro-based inhibitors often exhibit MIC values in the range of 0.01 – 1.0 µg/mL against drug-sensitive strains.
Part 3: Experimental Protocols
Synthesis: Regioselective C3-Nitration
Direct nitration of indole with mixed acids (
Protocol: Synthesis of 3-Nitroindole via Trifluoroacetyl Nitrate
-
Reagent Preparation:
-
In a dry flask, suspend Ammonium Tetramethylnitrate (1.2 equiv) in dichloromethane (DCM).
-
Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise at 0°C.
-
Chemical Logic: This generates trifluoroacetyl nitrate (
) in situ, a potent but non-oxidizing nitrating agent.
-
-
Reaction:
-
Add the indole substrate (1.0 equiv) dissolved in DCM to the mixture at 0°C.
-
Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or perform column chromatography.
-
Yield Expectation: 85–95%.
-
Biological Assay: Hypoxia-Selective Cytotoxicity
To validate the "Bioreductive Switch," you must compare cytotoxicity in Normoxia vs. Hypoxia.
Protocol: MTT Viability Assay under Controlled Atmosphere
| Step | Action | Technical Note |
| 1. Seeding | Seed A549 or HeLa cells (3,000 cells/well) in 96-well plates. | Use white-walled plates if using luminescent ATP assays instead of MTT. |
| 2. Dosing | Add Nitroindole compounds (0.1 – 100 µM). | DMSO concentration must remain <0.5% to prevent solvent toxicity. |
| 3. Incubation | Plate A (Normoxia): Incubate at 37°C, 21% | CRITICAL: Hypoxic incubation must be strictly controlled. Even trace |
| 4. Duration | Incubate for 48 hours. | |
| 5. Development | Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. | |
| 6. Analysis | Read Absorbance at 570 nm. Calculate | |
| 7. Metric | Calculate Hypoxia Cytotoxicity Ratio (HCR) : | An HCR > 10 indicates significant hypoxia selectivity. |
Part 4: Toxicology & Safety (The "Nitro" Stigma)
A major hurdle in nitroindole development is potential mutagenicity. The reduction intermediates (hydroxylamines) can alkylate guanine residues in DNA.
-
Screening Requirement: All nitroindole lead compounds must undergo the Ames Test (Salmonella typhimurium strains TA98 and TA100).
-
Structural Optimization: To reduce genotoxicity while maintaining efficacy, steric bulk (e.g., ortho-substituents on the phenyl ring if attached) can be added to twist the nitro group out of planarity, altering its reduction potential (
).
Development Workflow
The following diagram outlines the iterative cycle required to balance potency with safety.
Figure 2: Optimization workflow emphasizing the critical "Genotoxicity Gate" (Red Node).
References
-
Nahorqp, A. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.[4] ChemMedChem, 16(10), 1667-1679.[4] [Link]
-
Batt, S. M. et al. (2018). Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones with Mycobacterium tuberculosis DprE1. Scientific Reports, 8, 1-12. [Link] (Note: Contextual reference for Nitro-DprE1 mechanism).
-
Zhang, Z. et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[7][8] RSC Advances, 13, 26581-26586.[7] [Link]
-
Kumar, P. et al. (2022).[9] Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 52, 102300. [Link]
Sources
- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DprE1 and Ddn as promising therapeutic targets in the development of novel anti-tuberculosis nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Stability of Functionalized Indole Carboxylates: A Technical Guide
Executive Summary
Functionalized indole carboxylates are critical scaffolds in modern drug discovery, serving as pharmacophores in IDO1 inhibitors, HIV integrase inhibitors, and synthetic auxins. However, their thermodynamic instability—specifically regioselective decarboxylation and oxidative ring opening—poses significant challenges during scale-up and formulation.
This technical guide provides a mechanistic analysis of the thermochemical stability of indole-2- and indole-3-carboxylates. It details the structural determinants of degradation, establishes standardized stress-testing protocols, and offers actionable engineering controls to mitigate instability.
Structural Determinants of Stability
The thermal stability of indole carboxylates is governed by three primary vectors: Regiochemistry (C2 vs. C3) , Electronic Substituent Effects , and Functional Group Masking (Ester vs. Acid) .
Regiochemical Stability: C2 vs. C3
The position of the carboxylate moiety is the single most significant predictor of thermal stability.
-
Indole-3-Carboxylates (Kinetic Instability): Indole-3-carboxylic acids are inherently unstable and prone to thermal decarboxylation, often occurring at temperatures as low as 100–140 °C depending on the solvent. This instability arises because the indole nitrogen lone pair can conjugate with the C3 position, stabilizing the protonated intermediate required for decarboxylation.
-
Indole-2-Carboxylates (Thermodynamic Stability): Indole-2-carboxylic acids are significantly more robust, typically requiring temperatures
°C or metal catalysis (e.g., Cu(I)) to effect decarboxylation. The negative charge resulting from decarboxylation at C2 is orthogonal to the -system and less stabilized by the nitrogen lone pair compared to the C3 position.
Electronic Substituent Effects
Substituents on the benzene ring (positions 4–7) modulate stability via inductive (
| Substituent Type | Examples | Effect on Decarboxylation | Mechanism |
| Electron Withdrawing (EWG) | Stabilizing | Destabilizes the development of positive charge in the transition state (C3) or stabilizes the ground state carboxylate. | |
| Electron Donating (EDG) | Destabilizing | Increases electron density at C3, facilitating protonation and subsequent decarboxylation. | |
| Halogens | Mixed | Mild stabilization due to |
The Ester Mask
Esterification (ethyl/methyl indole carboxylates) effectively "locks" the decarboxylation pathway. Thermal decomposition of the ester typically requires pyrolysis temperatures (
Mechanistic Degradation Pathways
Understanding the "why" allows for the design of "how" to prevent it.
Thermal Decarboxylation (The Indolenine Route)
This is the primary failure mode for Indole-3-carboxylic acids.
Figure 1: Mechanism of thermal decarboxylation for Indole-3-carboxylic acid involving the C3-protonated indolenine intermediate.
Oxidative Ring Opening
Indoles are electron-rich heterocycles. In the presence of light and oxygen, the C2-C3 double bond can undergo oxidative cleavage (formation of 2-formamidoacetophenone derivatives).
-
Risk Factor:[2] Solutions in polar aprotic solvents (DMSO, DMF) are highly susceptible to auto-oxidation over time.
Analytical Characterization Methods
To validate stability, a multi-modal approach is required.
Thermogravimetric Analysis (TGA)[6]
-
Purpose: Determine the onset temperature of decarboxylation (
). -
Signal: A sharp mass loss step corresponding to the molecular weight of
(44 Da). -
Criterion: For drug candidates,
should be °C above the highest processing temperature.
Differential Scanning Calorimetry (DSC)
-
Purpose: Distinguish between melting (endothermic) and decomposition (exothermic/endothermic).
-
Key Observation: Indole-3-carboxylic acids often show a melting endotherm immediately followed by (or overlapping with) a decomposition endotherm.
HPLC Stability-Indicating Method (SIM)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH suppresses ionization of the indole NH, improving peak shape).
-
Detection: UV at 280 nm (Indole characteristic absorption).
Experimental Protocols
Protocol A: Accelerated Thermal Stability Screening (Solid State)
Use this protocol to rank-order the stability of solid intermediates.
-
Preparation: Weigh 5–10 mg of the indole carboxylate into a TGA platinum pan.
-
Equilibration: Purge with
at 50 mL/min for 10 minutes to remove surface moisture. -
Ramp: Heat from 30 °C to 300 °C at a rate of 10 °C/min.
-
Analysis:
-
Calculate the first derivative of the weight loss curve (DTG).
-
Identify the temperature at 5% weight loss (
). -
Pass Criteria:
°C for solid handling safety.
-
Protocol B: Isothermal Solution Stability (Hydrolytic Stress)
Use this protocol to determine the shelf-life of ester derivatives in solution.
-
Stock Solution: Dissolve the ester (10 mM) in DMSO.
-
Stress Condition: Dilute to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4) and pH 2.0 (0.01 M HCl).
-
Incubation: Incubate at 40 °C in sealed amber vials.
-
Sampling: Aliquot 100
L at hours. -
Quench: Add 100
L cold Acetonitrile. -
Quantification: Analyze via HPLC-UV. Plot
vs. Time to determine the pseudo-first-order rate constant ( ).
Stability Assessment Workflow
The following workflow ensures a self-validating system for selecting stable candidates.
Figure 2: Decision tree for the stability assessment of functionalized indole carboxylates.
Data Synthesis: Comparative Stability
The following table summarizes thermal data for common derivatives. Note the distinct stability gap between the 2- and 3-isomers.
| Compound | Position | Substituent | Melting Point ( | Stability Note |
| Indole-3-carboxylic acid | 3 | H | 210–218 (dec) | Decarboxylates upon melting. |
| Indole-2-carboxylic acid | 2 | H | 203–204 | Stable melt; decarboxylates |
| 5-Nitroindole-2-carboxylic acid | 2 | 5-NO | >270 | Highly stable due to EWG. |
| 5-Methoxyindole-3-carboxylic acid | 3 | 5-OMe (EDG) | 190–195 (dec) | Lower stability; prone to oxidation. |
| Ethyl indole-2-carboxylate | 2 (Ester) | H | 149–150 | Thermally stable; hydrolyzes in base. |
References
-
Decarboxylation Mechanisms
-
Synthesis and Stability
-
Applications in Drug Discovery
-
Xu, S., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." Bioorganic Chemistry, 2020.[7] Link
-
Hu, J., et al. "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives."[5][6] Frontiers in Plant Science, 2022. Link
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate in common lab solvents
[1]
Executive Summary
This compound (CAS: 22120-89-4) is a highly functionalized indole intermediate used in the synthesis of antiviral and anticancer agents (e.g., aplysinopsin analogs).[1][2] Its physicochemical behavior is dominated by the electron-withdrawing nitro group at C5 and the formyl group at C3, which significantly reduce the electron density of the indole ring.[1]
This compound exhibits a "Polar-Aprotic Preferred" solubility profile.[1] It is practically insoluble in water, moderately soluble in lower alcohols (requiring heat), and highly soluble in dipolar aprotic solvents like DMSO and DMF.[1]
Key Application Note: For biological assays, DMSO is the mandatory solvent for stock solutions.[1] For synthetic purification, Ethanol is the standard recrystallization solvent.[1]
Part 1: Physicochemical Profile & Solubility Landscape[1]
Structural Determinants of Solubility
The solubility behavior is governed by three structural features:
-
Indole Core (Lipophilic): Provides the baseline insolubility in water.[1]
-
5-Nitro & 3-Formyl Groups (Polar/Electron-Withdrawing): These groups increase polarity but also intermolecular stacking interactions (pi-stacking), making the crystal lattice robust and harder to break with non-polar solvents.[1]
-
Ethyl Ester (Lipophilic): Adds slight solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.[1]
Solubility Matrix
The following table summarizes the qualitative solubility profile based on synthetic protocols and structural analysis.
| Solvent Class | Representative Solvents | Solubility Status | Application |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock Solutions , Reaction Media (e.g., Vilsmeier-Haack) |
| Polar Protic | Ethanol, Methanol | Temperature-Dependent | Recrystallization .[1] Soluble at boiling; precipitates upon cooling.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Synthesis workup, Liquid-Liquid Extraction.[1] |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Chromatography eluents, intermediate dissolution.[1] |
| Non-Polar | Hexanes, Diethyl Ether | Insoluble | Washing precipitates (removes impurities without dissolving product).[1] |
| Aqueous | Water, PBS, Saline | Insoluble (<0.1 mg/mL) | Quenching reactions (induces precipitation).[1] |
Part 2: Experimental Protocols
Protocol A: Preparation of Stock Solution for Biological Assays
Objective: Create a stable 10 mM stock solution free of micro-precipitates.
Reagents:
-
Compound: this compound (MW ≈ 262.22 g/mol )[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade.
Workflow:
-
Weighing: Weigh 2.62 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 2 minutes.
-
Validation (Self-Check): Hold the tube against a light source. The solution must be clear yellow/orange.[1] If turbid, centrifuge at 10,000 x g for 1 minute to pellet undissolved material.[1]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester or oxidation of the aldehyde.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material using the temperature-dependent solubility in ethanol.[1]
Reagents:
Workflow:
-
Place crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add Ethanol (approx. 10 mL per gram of solid).
-
Heat to reflux (78°C).
-
Titration: If solid remains, add hot Ethanol in 1 mL increments until fully dissolved.
-
Filtration (Optional): If black specks (insoluble impurities) remain, filter hot through a pre-warmed glass frit.
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then place on ice for 2 hours.
-
Collection: Filter the resulting precipitate and wash with cold Diethyl Ether (in which the compound is insoluble) to remove mother liquor.[1]
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.
Caption: Decision matrix for solvent selection. Blue path: Assays; Red path: Synthesis; Yellow path: Purification.[1]
Part 4: Troubleshooting & Stability
Common Issues
-
Precipitation in Media: When diluting a DMSO stock into aqueous cell culture media, the final DMSO concentration should be kept below 0.5% (v/v).[1] If the compound precipitates (visible cloudiness), reduce the stock concentration or use a carrier protein (e.g., BSA).[1]
-
Hydrolysis: The ethyl ester at C2 is susceptible to hydrolysis in basic aqueous conditions (e.g., NaOH, KOH).[1] Avoid storing in basic buffers.[1]
-
Aldehyde Oxidation: The C3 formyl group can oxidize to a carboxylic acid if left in solution exposed to air for extended periods.[1] Store stocks under nitrogen or argon.[1]
Self-Validating Solubility Check
Before committing valuable compound to an experiment, perform this check:
References
-
ChemicalBook. (2025).[1][7] Ethyl 5-nitroindole-2-carboxylate Properties and Synthesis. Retrieved from [1]
-
Grounding: Confirms the negligible water solubility and the use of ice-water quenching for precipitation of nitro-indole esters.[1]
-
-
Jakše, R., et al. (2006).[1][5] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419.[1] Retrieved from
- Grounding: Establishes the recrystallization protocol (Ethanol) and the synthesis method (Vilsmeier-Haack in DMF) for the 3-formyl analog.
-
Organic Syntheses. (1977).[1][3] Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[1][3] Org.[1][3][4][8] Synth. 56, 72. Retrieved from [1]
- Grounding: Validates the general solubility trends of indole-2-carboxylates in chlorin
-
MDPI. (2016).[1] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.[1] Retrieved from [1]
- Grounding: Provides data on alkylation solvents (Acetone, DMSO) and stability of the ester group.
Sources
- 1. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 2. This compound|22120-89-4 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate: An Application Note and Detailed Protocol
Introduction: The Significance of Functionalized Indole Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. Specifically, indoles functionalized with formyl and nitro groups at strategic positions serve as versatile intermediates for the synthesis of a diverse array of more complex heterocyclic systems. Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate is a key building block, with its electrophilic and nucleophilic centers poised for further chemical transformations. The presence of the electron-withdrawing nitro group at the 5-position and the formyl group at the 3-position significantly influences the reactivity of the indole ring, making it a valuable precursor for targeted drug design and the synthesis of novel therapeutic agents.
This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The synthetic strategy involves an initial Fischer indole synthesis to construct the core indole-2-carboxylate scaffold, followed by a regioselective Vilsmeier-Haack formylation at the C3 position. The rationale behind each experimental step is detailed, providing researchers with the necessary insights for successful and reproducible synthesis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two sequential steps, starting from commercially available reagents.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate
This initial step involves the construction of the indole ring system via the Fischer indole synthesis. This classic reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| p-nitrophenylhydrazine hydrochloride | 189.60 | 18.96 | 0.10 |
| Ethyl pyruvate | 116.12 | 12.77 | 0.11 |
| Polyphosphoric acid (PPA) | - | ~50 | - |
| Benzene or Toluene | - | 200 mL | - |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Formation of the Hydrazone: In a 250 mL round-bottom flask, dissolve 18.96 g (0.10 mol) of p-nitrophenylhydrazine hydrochloride in 100 mL of ethanol. To this solution, add 12.77 g (0.11 mol) of ethyl pyruvate. Stir the mixture at room temperature for 30-60 minutes. The formation of the corresponding phenylhydrazone is typically observed as a precipitate.
-
Isolation of Hydrazone: Collect the precipitated ethyl pyruvate-4-nitrophenylhydrazone by vacuum filtration and wash with a small amount of cold ethanol. Dry the solid in a vacuum oven.
-
Fischer Indole Cyclization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the dried hydrazone and 200 mL of benzene or toluene.[1][2] While stirring, carefully add approximately 50 g of polyphosphoric acid.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (85-115°C) and maintain this temperature for 30-60 minutes.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford pure Ethyl 5-nitro-1H-indole-2-carboxylate.
Mechanism and Rationale
The Fischer indole synthesis is a robust method for forming the indole nucleus. The reaction is initiated by the acid-catalyzed rearrangement of the phenylhydrazone to an enamine intermediate. This is followed by a[3][3]-sigmatropic rearrangement, which, after tautomerization and elimination of ammonia, leads to the aromatic indole ring. Polyphosphoric acid serves as both the acidic catalyst and a dehydrating agent, facilitating the cyclization process.[1][2]
Part 2: Vilsmeier-Haack Formylation of Ethyl 5-nitro-1H-indole-2-carboxylate
The second step introduces a formyl group at the electron-rich C3 position of the indole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a pre-formed or in-situ generated Vilsmeier reagent.[3][4][5][6]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 234.20 | 11.71 | 0.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 8.43 | 0.055 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Preparation of Vilsmeier Reagent: In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool 20 mL of N,N-dimethylformamide (DMF) in an ice bath to 0°C. Add 8.43 g (0.055 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C.[7] Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Indole Substrate: Dissolve 11.71 g (0.05 mol) of Ethyl 5-nitro-1H-indole-2-carboxylate in 100 mL of dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product, this compound.
Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[8]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Initially, DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8] The indole ring, being an electron-rich heterocycle, then acts as a nucleophile. The C3 position of the indole is the most electron-dense and therefore the most reactive site for electrophilic attack.[9] The indole attacks the Vilsmeier reagent to form an iminium intermediate. Subsequent hydrolysis of this intermediate during the work-up step yields the final aldehyde product.[9] The electron-withdrawing nitro group at the 5-position deactivates the benzene portion of the indole ring towards electrophilic substitution, thus ensuring high regioselectivity for formylation at the C3 position.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By employing a sequential Fischer indole synthesis and Vilsmeier-Haack formylation, this valuable synthetic intermediate can be obtained in good yield. The explanations of the underlying chemical principles for each step offer researchers a deeper understanding of the reaction mechanisms, allowing for optimization and adaptation for the synthesis of other functionalized indole derivatives.
References
- Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. CN1683378A.
- Google Patents. (2009). The preparation method of 5-nitroindole-2-carboxylic acid. CN100491350C.
-
Slideshare. (n.d.). Vilsmeier haack reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. Available at: [Link]
-
Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Available at: [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
- Google Patents. (2011). Synthetic method of indole-2-carboxylic acid. CN102020600A.
-
Organic Syntheses. (n.d.). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
International Journal of Industrial Chemistry. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis and biological evaluation of indoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (2010). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate. Available at: [Link]
Sources
- 1. Method for preparing nitro indole-2-carboxylic acid (2005) | Xianfeng Shi | 3 Citations [scispace.com]
- 2. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Vilsmeier haack reaction | PPTX [slideshare.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. growingscience.com [growingscience.com]
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- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Application Note: High-Fidelity Reissert Synthesis of Indole-2-Carboxylates
Executive Summary
The Reissert Indole Synthesis remains the premier method for accessing indole-2-carboxylates , a structural motif critical to modern drug discovery (e.g., HIV-1 integrase inhibitors, NMDA antagonists). Unlike the Fischer indole synthesis, which favors 3-substitution and often fails to yield 2-carboxylates, the Reissert method provides regiospecific access to the 2-position via the reductive cyclization of o-nitrophenylpyruvates.
This application note provides a modernized, scalable protocol for this transformation. It addresses historical pain points—specifically yield variability in the condensation step and waste management in the reduction step—by introducing optimized base selection and controlled reduction parameters.
Strategic Importance in Drug Discovery
Indole-2-carboxylates are not merely intermediates; they are privileged scaffolds in medicinal chemistry.[1] The 2-carboxyl group provides a handle for rigidifying the indole core or chelating metal ions in metalloenzymes.
| Therapeutic Area | Target | Mechanism of Action |
| Virology | HIV-1 Integrase | The C2-carboxylate chelates |
| Neurology | NMDA / Glycine Site | Indole-2-carboxylates act as antagonists, preventing excitotoxicity in stroke models (e.g., Gavestinel analogues). |
| Pain/Inflammation | Cannabinoid CB1 | Allosteric modulators for pain management without psychotropic side effects [2]. |
Mechanistic Insight & Pathway Visualization
The reaction proceeds through two distinct phases:[4][5][6][7]
-
Thermodynamic Condensation: The acidity of the o-methyl protons in o-nitrotoluene is exploited by a strong alkoxide base to condense with diethyl oxalate.
-
Reductive Cyclization: The nitro group is reduced to an amine (or hydroxylamine), which nucleophilically attacks the ketone carbonyl, followed by dehydration to aromatize the indole system.
Figure 1: Reaction Mechanism & Workflow
Caption: Stepwise transformation from o-nitrotoluene to indole-2-carboxylate via pyruvate intermediate.
Critical Process Parameters (CPP)
To ensure reproducibility, the following variables must be controlled:
Base Selection: Potassium vs. Sodium
While Sodium Ethoxide (NaOEt) is traditional, Potassium Ethoxide (KOEt) is superior.[8][9] The potassium cation creates a "looser" ion pair with the enolate, increasing the nucleophilicity of the deprotonated o-nitrotoluene. This is critical because the pKa of the methyl group is high (~30), requiring thermodynamic driving force.
-
Recommendation: Use freshly prepared KOEt or commercial KOEt in THF/Ethanol.
Reduction Methodologies
The choice of reducing agent dictates scalability and purity.
| Method | Reagents | Pros | Cons | Recommended Scale |
| Classical | Zn Dust / AcOH | Robust; tolerates impurities. | Exothermic; heavy metal waste; difficult filtration. | < 50g |
| Green | Mild; water-soluble byproducts. | Requires careful pH control; variable yields. | > 50g (Pilot) | |
| Catalytic | Cleanest profile; high yield. | Safety (hydrogen gas); catalyst poisoning by sulfur. | Industrial |
Standard Operating Procedure (SOP)
Target Molecule: Ethyl Indole-2-carboxylate Scale: 50 mmol
Phase A: Condensation (Formation of Pyruvate)
-
Preparation of Alkoxide:
-
In a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, dissolve Potassium metal (2.15 g, 55 mmol) in absolute Ethanol (60 mL). Caution: Exothermic hydrogen evolution.
-
Alternatively, use 55 mmol of commercial Potassium Ethoxide solution.
-
-
Solvent Exchange (Optional but Recommended):
-
Add anhydrous Diethyl Ether (60 mL) to the ethoxide solution to precipitate the salt slightly and increase effective basicity.
-
-
Addition:
-
Add Diethyl Oxalate (7.3 g, 50 mmol) followed immediately by o-Nitrotoluene (6.85 g, 50 mmol).
-
Observation: The solution will turn a deep, dark red color, indicating the formation of the enolate salt.
-
-
Incubation:
-
Reflux the mixture gently for 16–24 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).
-
-
Workup (Critical):
-
Evaporate the solvent/ether under reduced pressure.
-
Resuspend the dark red residue in water (100 mL).
-
Extract with Ether (2 x 50 mL) to remove unreacted nitrotoluene. Discard organic layer.
-
Acidification: Acidify the aqueous layer with glacial Acetic Acid or dilute HCl until pH ~4. The o-nitrophenylpyruvate will precipitate as a yellow/brown solid or oil.
-
Extract into EtOAc, dry (
), and concentrate.
-
Phase B: Reductive Cyclization (Zn/AcOH Method)
-
Setup:
-
Dissolve the crude o-nitrophenylpyruvate (approx. 10 g) in Glacial Acetic Acid (50 mL) and Ethanol (50 mL).
-
Place in a water bath at 25°C.
-
-
Reduction:
-
Add Zinc Dust (13 g, ~200 mmol, 4 equiv) portion-wise over 30 minutes.
-
Control: The reaction is highly exothermic . Do not allow temperature to exceed 80°C to prevent polymerization.
-
-
Completion:
-
Once addition is complete, heat to reflux for 1 hour to ensure cyclization.
-
Filter the hot solution through a Celite pad to remove Zinc salts. Wash with hot ethanol.
-
-
Isolation:
-
Concentrate the filtrate to ~20% volume.
-
Pour into crushed ice/water (200 mL). The product, Ethyl Indole-2-carboxylate, will precipitate as a tan solid.
-
Recrystallize from Ethanol/Water.
-
Troubleshooting & Optimization
Figure 2: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing yield failures in Reissert synthesis.
-
Issue: Low yield in Step 1.
-
Root Cause:[7] Moisture in reagents. Diethyl oxalate hydrolyzes easily.
-
Fix: Distill diethyl oxalate and dry ethanol over molecular sieves before use.
-
-
Issue: Product is an oil/tar.
-
Root Cause:[7] Polymerization during the exothermic reduction.
-
Fix: Control the Zn addition rate strictly. Keep temperature < 60°C during addition, then reflux only after exotherm subsides.
-
References
-
Wang, Y.-C., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.[2]
-
BenchChem. (n.d.). "Indole-2-carboxylate: Structure and Applications."
-
Noland, W. E., & Baude, F. J. (1963).[8] "Ethyl Indole-2-carboxylate." Organic Syntheses, 43, 40.
-
Reissert, A. (1897).[8][9][10] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole."[6][8][10] Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[8]
-
Sandelier, M. J., & DeShong, P. (2007).[7] "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols." Organic Letters, 9(17), 3209–3212.
Sources
- 1. Indole-2-carboxylate|Research Chemical|RUO [benchchem.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. C. Indole and its derivatives can also be synthesised by a variety of met.. [askfilo.com]
- 7. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Precision Synthesis of Indole Scaffolds via the Japp-Klingemann Reaction
Topic: Japp-Klingemann Reaction Mechanism for Indole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The indole moiety is a "privileged structure" in medicinal chemistry, forming the core of blockbuster therapeutics like Sumatriptan, Ondansetron, and Indomethacin. While the Fischer Indole Synthesis is the standard method for ring closure, the availability of stable, diverse aryl hydrazine precursors is often a bottleneck.
The Japp-Klingemann (JK) reaction overcomes this limitation by allowing researchers to synthesize complex aryl hydrazones directly from stable anilines and
Mechanistic Deep Dive: The "Self-Validating" Pathway
To master the Japp-Klingemann reaction, one must understand it not as a single step, but as a cascade: Diazotization
The Critical Transformation
Unlike simple azo coupling, the JK reaction involves a carbon-carbon bond cleavage. When an aryldiazonium salt reacts with a
-
Electrophilic Attack: The diazonium ion attacks the activated methine carbon of the enolate.
-
Japp-Klingemann Cleavage: This is the defining step. A nucleophile (usually a base or solvent water) attacks the most electrophilic carbonyl (the acetyl group). This triggers a retro-Claisen-type fragmentation, releasing acetic acid and thermodynamic driving force toward the stable hydrazone.
Key Insight for Process Control: If the pH is too low during coupling, the deacylation step may stall, leading to the isolation of the intermediate azo-ester rather than the desired hydrazone. If the pH is too high, general hydrolysis of the ester functionality occurs.
Reaction Pathway Diagram
The following flowchart visualizes the transformation from aniline to indole, highlighting the critical intermediate states.
Caption: Sequential transformation pathway from Aryl Amine to Indole via Japp-Klingemann and Fischer Cyclization.
Strategic Protocol: Synthesis of Ethyl Indole-2-Carboxylate
This protocol describes the synthesis of Ethyl Indole-2-carboxylate, a versatile precursor for drug discovery.[2] It utilizes a "one-pot, two-stage" workflow where the hydrazone is isolated to ensure purity before cyclization.
Phase 1: Preparation of the Diazonium Salt (In Situ)
Objective: Generate a reactive electrophile without thermal decomposition.
-
Reagents: Aniline (10 mmol), Conc. HCl (25 mmol), NaNO
(11 mmol). -
Temperature: Strictly
.
-
Dissolve 0.93 g (10 mmol) of aniline in 6 mL of water containing 2.5 mL of concentrated HCl.
-
Cool the mixture to
in an ice/salt bath. -
Add a solution of 0.76 g NaNO
in 2 mL water dropwise . -
Stir for 15 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess HNO
).
Phase 2: The Japp-Klingemann Coupling
Objective: Controlled coupling and deacylation to form the hydrazone.
-
Reagents: Ethyl Acetoacetate (10 mmol), Sodium Acetate (NaOAc), Ethanol.[2]
-
In a separate flask, dissolve 1.30 g (10 mmol) of ethyl acetoacetate in 10 mL of ethanol.
-
Add a solution of 4.0 g NaOAc in 10 mL water. Cool to
. -
Slow Addition: Add the diazonium salt solution (from Phase 1) to the ester solution over 20 minutes with vigorous stirring.
-
Mechanism Note: The NaOAc acts as a buffer. It neutralizes the HCl generated during coupling, maintaining the pH required for the enol form to react, but preventing general base hydrolysis.
-
-
Stir for 1 hour at
, then allow to warm to room temperature overnight. -
Workup: The hydrazone (Ethyl pyruvate phenylhydrazone) usually precipitates as a solid. Filter, wash with cold water, and dry.
-
Yield Check: Expected yield 70-90%.
-
Phase 3: Fischer Indole Cyclization
Objective: Sigmatropic rearrangement to form the indole core.
-
Reagents: Polyphosphoric Acid (PPA) or ZnCl
/Acetic Acid.
-
Mix 1.0 g of the dried hydrazone with 5 g of Polyphosphoric Acid (PPA).
-
Heat the mixture to
for 30-60 minutes.-
Observation: Evolution of ammonia (NH
) gas indicates successful cyclization.
-
-
Quench: Pour the hot reaction mixture onto 50 g of crushed ice.
-
Isolation: The crude indole precipitates. Filter and recrystallize from ethanol.
Quantitative Optimization & Troubleshooting
The following table summarizes common failure modes and their chemical causality, providing a self-validating system for researchers.
| Observation | Root Cause | Corrective Action |
| No precipitate in Phase 2 | pH too low (Acidic) prevents enolization. | Add more NaOAc to buffer the solution to pH 5-6. |
| Product is an oil/tar | Incomplete Japp-Klingemann cleavage (Azo-ester remains). | Increase reaction time at room temperature or add mild base (dilute KOH) to force deacylation. |
| Low Yield in Phase 1 | Diazonium decomposition (Temperature > 5°C). | Maintain strict cryo-conditions; ensure dropwise addition of nitrite.[2][3] |
| Violent exotherm in Phase 3 | Runaway Fischer cyclization. | Use a milder Lewis acid (e.g., InCl |
Case Study: Application in Drug Synthesis
Target: Sumatriptan Precursor
In the synthesis of Triptans (migraine therapeutics), the Japp-Klingemann reaction is preferred over direct hydrazine condensation.
-
Substrate: 3-carboxy-2-piperidone derivatives.
-
Advantage: Avoids the use of toxic aryl hydrazines, which are often mutagenic and unstable. The JK reaction allows the diazonium salt derived from the sulfonamide-aniline to be coupled directly, generating the hydrazone in situ with high regioselectivity [6].
References
-
BenchChem. Application Notes and Protocols for the Japp-Klingemann Reaction. Retrieved from
-
Organic Reactions. The Japp-Klingemann Reaction.[1][4][5][6][2][3][7][8][9][10][11][12] Volume 10.[6][8][10] Wiley.[8] Retrieved from
-
Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from
-
BenchChem. Indium-Catalyzed Synthesis of Substituted Indole Derivatives. Retrieved from
-
Journal of the American Chemical Society. Azo-Hydrazone Conversion.[9] I. The Japp-Klingemann Reaction. Retrieved from
-
Clockss. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.[4] Retrieved from
Sources
- 1. Japp klingemann reaction | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Note: High-Efficiency Condensation Protocols for Indole-3-Carboxaldehydes
Abstract
Indole-3-carboxaldehyde (I3CA) is a pivotal pharmacophore in medicinal chemistry, serving as a precursor for bis(indolyl)methanes (BIMs), chalcones, and Schiff bases.[1][2] This guide provides optimized, high-yield protocols for condensation reactions involving I3CA. We synthesize traditional mechanistic rigor with modern "green" efficiency, offering validated workflows for drug discovery applications.[3]
Introduction & Mechanistic Grounding
The reactivity of indole-3-carboxaldehyde is defined by the interplay between the electron-rich indole ring and the electron-withdrawing formyl group at the C3 position.[3] Unlike simple benzaldehydes, the nitrogen lone pair can donate electron density into the ring, reducing the electrophilicity of the carbonyl carbon. However, the C3 position is highly susceptible to electrophilic attack, and the carbonyl group remains active enough for condensation under appropriate catalysis.
The "Vinylogous Amide" Challenge
I3CA behaves similarly to a vinylogous amide.[3] The resonance contribution from the indole nitrogen renders the carbonyl oxygen more basic and the carbonyl carbon less electrophilic than in typical aryl aldehydes.
-
Implication: Stronger activation (acid catalysis or elevated temperature) or highly active nucleophiles are often required compared to standard benzaldehyde reactions.[3]
-
Strategy: Lewis acids (e.g., La(OTf)₃) or Brønsted bases (e.g., piperidine) are used to modulate this reactivity, driving the equilibrium toward the condensed product by facilitating water elimination.
Experimental Protocols
Protocol A: Knoevenagel Condensation (Synthesis of Indole-Chalcones)
Application: Synthesis of anticancer agents and fluorescent probes.[3] Mechanism: Base-catalyzed nucleophilic attack of an active methylene compound on the I3CA carbonyl, followed by dehydration.[3]
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)[3]
-
Active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate) (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)[4]
-
Solvent: Ethanol (Absolute)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of indole-3-carboxaldehyde and 1.1 mmol of the active methylene compound in 5 mL of absolute ethanol.
-
Catalysis: Add 2–3 drops (approx. 0.1 mmol) of piperidine.[3][4]
-
Reaction: Stir the mixture at room temperature (25°C). Note: If precipitation does not occur within 30 minutes, heat to mild reflux (60°C) for 1 hour.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.4–0.5).
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Filter the solid precipitate under vacuum.[3]
-
Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 5 mL) to remove piperidine salts.
-
-
Purification: Recrystallize from hot ethanol.
Data Validation:
| Substrate (Active Methylene) | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Malononitrile | 20 | 94 | 210–212 |
| Ethyl cyanoacetate | 45 | 88 | 185–187 |
| Acetylacetone | 60 | 82 | 160–162 |
Protocol B: Synthesis of Bis(indolyl)methanes (BIMs)
Application: Synthesis of antimicrobial and anti-inflammatory scaffolds.[5][6] Mechanism: Acid-catalyzed electrophilic substitution.[3][4] The I3CA acts as the electrophile, reacting with two equivalents of a nucleophilic indole.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)[3]
-
Indole (or substituted indole) (2.2 equiv)
-
Catalyst: Lanthanum(III) triflate [La(OTf)₃] (5 mol%) OR Lemon Juice (Green Alternative)
-
Solvent: Water/Ethanol (1:[5]1) or Solvent-free (for La(OTf)₃)[7]
Step-by-Step Procedure (Green/Lewis Acid Method):
-
Mixing: Combine 1.0 mmol I3CA and 2.2 mmol indole in a reaction vessel.
-
Catalyst Addition:
-
Method A (High Speed): Add 5 mol% La(OTf)₃.[3] Grind the mixture in a mortar (solvent-free) or stir in 2 mL water.
-
Method B (Eco-friendly): Add 0.5 mL fresh lemon juice and 2 mL EtOH.
-
-
Energy Input:
-
Method A: Stir at room temperature for 10–30 mins.
-
Method B: Sonicate at 60°C for 20–40 mins.
-
-
Quenching: Add 10 mL crushed ice/water to the mixture.
-
Isolation: Filter the solid crude product.
-
Purification: Recrystallize from aqueous ethanol. Column chromatography (Silica, Hexane/EtOAc) is only necessary for unsymmetrical derivatives.[3]
Protocol C: Schiff Base Formation
Application: Ligand synthesis for coordination chemistry and biological probes.[3]
Procedure:
-
Dissolve 1.0 mmol I3CA in 10 mL Methanol.
-
Add 1.0 mmol primary amine (e.g., aniline, hydrazide).[3]
-
Add 2 drops of Glacial Acetic Acid.
-
Reflux for 2–4 hours.
-
Cool to RT; the Schiff base typically crystallizes out.[3] Filter and wash with cold methanol.[3]
Visualization of Reaction Pathways[8]
The following diagram illustrates the divergent pathways for Indole-3-carboxaldehyde condensation, highlighting the critical intermediate states.
Figure 1: Divergent synthesis pathways. Top: Base-catalyzed Knoevenagel condensation.[3][4] Bottom: Acid-catalyzed BIM synthesis via Azafulvenium intermediate.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Knoevenagel) | Reversible aldol reaction | Use a Dean-Stark trap or molecular sieves to remove water and drive equilibrium.[3] |
| No Precipitation | High solvent solubility | Concentrate the reaction mixture by 50% via rotary evaporation, then freeze at -20°C. |
| Sticky/Gummy Product | Polymerization or impurities | Triturate the crude gum with cold diethyl ether or hexane to induce crystallization.[3] |
| Starting Material Remains (BIM) | Catalyst deactivation | If using Lewis acids (La(OTf)₃), ensure conditions are anhydrous initially or increase loading to 10 mol%. |
| Red/Pink Coloration | Oxidation of Indole | Perform reaction under Nitrogen atmosphere; add antioxidant (e.g., ascorbic acid traces) if sensitive. |
References
-
BenchChem. (2025).[3][4] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.Link
-
Praveen, C., et al. (2016).[3] Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[3][8][9][10] ACG Publications.[3] Link
-
Deshmukh, et al. (2017).[3] La(OTf)3: An efficient catalyst for green synthesis of bis(indolyl)methanes under solvent free conditions.[7] Allied Academies.[3] Link
-
Pal, R. (2013).[3][11] New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice.[3][11] Scientific Research Publishing.[3] Link
-
Ghodrati, K., et al. (2013).[3][12] Synthesis of bis(indolyl)methanes by the reaction of indole with aldehydes in the presence of silica NPs.[12] ResearchGate.[3][13] Link
Sources
- 1. CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thaiscience.info [thaiscience.info]
- 6. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Using Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate to create G-quadruplex binders
Abstract
This application note details the strategic utilization of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate as a pivotal scaffold for synthesizing planar, heteroaromatic G-quadruplex (G4) stabilizers. Unlike standard indole derivatives, this bifunctional precursor enables the rapid construction of fused tricyclic systems—specifically pyrimido[4,5-b]indoles and pyridazino[4,5-b]indoles —which possess the requisite
Introduction: The Nitro-Indole Advantage in G4 Targeting
G-quadruplexes are non-canonical nucleic acid structures enriched in gene promoter regions (e.g., c-MYC, c-KIT, KRAS) and telomeres. Stabilizing these structures with small molecules is a proven strategy to inhibit oncogene expression or induce telomeric dysfunction in cancer cells.
This compound is uniquely suited for this application due to three structural features:
-
Bifunctional Core (C2-Ester / C3-Formyl): This "push-pull" arrangement facilitates rapid cyclocondensation with binucleophiles (hydrazines, guanidines) to form planar tricyclic cores essential for
- stacking on the G-quartet. -
5-Nitro Group: This electron-withdrawing group lowers the electron density of the aromatic system, potentially enhancing stacking interactions with the electron-rich guanine tetrads. It also serves as a latent handle for reduction and amination to introduce cationic side chains.
-
Indole NH: Remains available for H-bond donation to the phosphate backbone or loops of the G4 structure.
Strategic Synthesis Protocol
The following protocol focuses on converting the precursor into a Pyrimido[4,5-b]indole derivative. This fused system maximizes planarity, mimicking the activity of known binders like cryptolepine.
Chemical Pathway Diagram
Figure 1: Synthetic workflow for converting the indole precursor into a fused pyrimido-indole G4 binder.[1][2]
Step-by-Step Synthesis Protocol
Objective: Synthesis of 8-nitro-9H-pyrimido[4,5-b]indol-4-ol (or amine derivative).
Materials:
-
This compound (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq) [for amine product] OR Urea (1.5 eq) [for hydroxy product]
-
Sodium Ethoxide (NaOEt) (3.0 eq)[1]
-
Anhydrous Ethanol (0.5 M concentration)
-
Glacial Acetic Acid (for neutralization)
Procedure:
-
Activation: Dissolve sodium ethoxide in anhydrous ethanol under an argon atmosphere.
-
Addition: Add Guanidine HCl (or Urea) to the ethoxide solution and stir for 15 minutes at room temperature to liberate the free base.
-
Condensation: Slowly add This compound to the reaction mixture. The solution typically darkens (orange/red) due to the formation of the Schiff base intermediate.
-
Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1). The disappearance of the starting indole spot (usually fluorescent) and appearance of a lower Rf precipitate indicates cyclization.
-
Isolation: Cool the mixture to room temperature.
-
Critical Step: Acidify carefully with glacial acetic acid to pH 6–7. This precipitates the tricyclic product.
-
-
Purification: Filter the precipitate, wash copiously with water (to remove salts) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Yield Expectation: 65–80%. Validation: 1H NMR should show the disappearance of the aldehyde proton (~10.5 ppm) and the ethyl ester signals, and the appearance of the pyrimidine ring proton (singlet around 8.5–9.0 ppm).
Biophysical Characterization (Validation)
Once the binder is synthesized, its affinity and selectivity for G-quadruplex structures must be validated.
FRET-Melting Assay Protocol
This is the gold standard for assessing G4 thermal stabilization (
Materials:
-
Target: Fluorescently labeled G4 oligo (e.g., F21T: 5'-FAM-GGG(TTAGGG)3-TAMRA-3').
-
Control: Duplex DNA (ds26) to verify selectivity.
-
Buffer: 10 mM Lithium Cacodylate (pH 7.4), 10 mM KCl, 90 mM LiCl.
Protocol:
-
Annealing: Dilute the F21T oligo to 400 nM in the buffer. Heat to 95°C for 5 min, then cool slowly to room temperature to allow G4 folding.
-
Plating: In a 96-well PCR plate, aliquot 25 µL of annealed DNA.
-
Treatment: Add 25 µL of the synthesized nitro-indole derivative (at 2x concentration, e.g., 2 µM final). Include a DMSO-only control.
-
Measurement: Use a real-time PCR machine (e.g., Roche LightCycler). Excitation: 492 nm; Emission: 516 nm.
-
Ramp: 25°C to 95°C at a rate of 1°C/min.
-
Analysis: Calculate
using the first derivative of the melting curve. .
Acceptance Criteria: A
Circular Dichroism (CD) Spectroscopy
To confirm the binding mode (stacking vs. groove binding) and conformational preservation.
-
Setup: 5 µM G4 DNA in K+ buffer.
-
Titration: Add ligand stepwise (0 to 10 equivalents).
-
Observation:
-
Parallel G4 (e.g., c-MYC): Positive peak at 264 nm, negative at 245 nm.
-
Antiparallel G4: Positive peak at 295 nm, negative at 260 nm.
-
Result: Ligand binding should increase the amplitude of the characteristic peaks (stabilization) or induce an induced CD (ICD) signal in the ligand absorption region (>350 nm), confirming intercalation/stacking.
-
Mechanism of Action
The synthesized Nitro-Pyrimido[4,5-b]indole acts as an interfacial binder. The diagram below illustrates the proposed interaction.
Figure 2: Mechanistic pathway of G-quadruplex stabilization by the planar indole derivative.
Data Analysis & Troubleshooting
Table 1: Expected Results & Troubleshooting
| Assay | Metric | Expected Result | Troubleshooting |
| Synthesis | Yield | > 60% | If low, ensure Ethanol is anhydrous. Water kills the ethoxide catalyst. |
| Synthesis | Purity | Single Spot TLC | If multiple spots, recrystallize from DMF. The nitro group can cause streaking; add 1% TEA to eluent. |
| FRET | +5 to +20°C | If | |
| Selectivity | vs. dsDNA | > 10-fold | If binding dsDNA (intercalation), modify side chains to be more bulky or rigid. |
Expert Insight: The 5-nitro group is a double-edged sword. While it enhances stacking, it decreases water solubility. If the final product is insoluble in the assay buffer, reduce the nitro group to an amine (using SnCl2/HCl) and attach a positively charged tail (e.g., N,N-dimethyl-ethylenediamine). This is a standard medicinal chemistry pivot for this scaffold.
References
-
Synthesis and biological activity of functionalized indole-2-carboxylates. PubMed. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Indole-3-carboxaldehydes. Catalysts. [Link][3]
-
G-quadruplex recognition by bis-indole carboxamides. Nucleic Acids Research. [Link]
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. [Link]
Sources
Electrophilic nitration methods for indole substrates under non-acidic conditions
Application Note: Electrophilic Nitration of Indole Substrates Under Non-Acidic Conditions
Part 1: Executive Summary & Strategic Rationale
The nitration of indole substrates poses a classic paradox in heterocyclic chemistry. Traditional electrophilic aromatic substitution (EAS) utilizing mixed acids (
-
Acid-Catalyzed Polymerization: Formation of insoluble tars due to the instability of the protonated indole species.[1]
-
Altered Regioselectivity: Strong acids protonate C3 (
), deactivating the pyrrole ring and forcing substitution to the benzenoid ring (typically C5), often not the desired target for bioactive scaffolds.
The Solution: Non-acidic nitration strategies bypass the formation of the 3H-indolium cation. By utilizing neutral or buffered nitrating agents (e.g., acyl nitrates), the reaction proceeds via a direct electrophilic attack on the unprotonated neutral indole. This preserves the kinetic preference for the C3 position, the site of highest electron density (HOMO coefficient), and prevents decomposition.
This guide details two field-proven, high-fidelity protocols for C3-selective nitration under strictly non-acidic conditions.
Part 2: Mechanistic Insight
To control the reaction, one must understand the bifurcation of the reaction pathway based on pH.
-
Path A (Acidic): Protonation at C3
Deactivation of pyrrole ring Nitration at C5 (Benzene ring).[1][2] -
Path B (Neutral/Non-Acidic): Direct attack of
(or carrier) at C3 Sigma complex Deprotonation 3-Nitroindole.
Visualization: Regioselectivity Divergence
Caption: Divergent pathways of indole nitration. Acidic conditions deactivate the pyrrole ring (Red path), while non-acidic conditions exploit the natural C3 nucleophilicity (Green path).
Part 3: Experimental Protocols
Protocol A: The Benzoyl Nitrate (Francis) Method
Best for: Lab-scale synthesis, highly sensitive substrates, and avoiding strong oxidants.
Principle: Benzoyl nitrate is generated in situ by the metathesis of silver nitrate and benzoyl chloride in an aprotic solvent. The resulting reagent is neutral and allows for mild electrophilic transfer.
Reagents:
-
Indole substrate (1.0 equiv)
-
Silver Nitrate (
) (1.1 equiv) -
Benzoyl Chloride (
) (1.1 equiv) -
Acetonitrile (
) or Benzene (Anhydrous)
Workflow:
-
Reagent Generation:
-
In a dry flask under
, dissolve (1.1 equiv) in anhydrous MeCN (0.2 M concentration). -
Cool to -5°C (ice/salt bath).
-
Dropwise add Benzoyl Chloride (1.1 equiv). A white precipitate of AgCl will form immediately.
-
Stir for 15 minutes at 0°C to ensure complete formation of Benzoyl Nitrate.
-
Critical Step: Filter the solution rapidly through a dry Celite pad (under inert atmosphere if possible) to remove AgCl, or proceed carefully with the suspension if the substrate is robust. (Filtration is recommended to prevent surface-catalyzed side reactions).
-
-
Nitration:
-
Cool the filtrate (containing Benzoyl Nitrate) back to -5°C to -10°C.
-
Add the Indole substrate (dissolved in minimal MeCN) dropwise over 20 minutes.
-
Observation: The solution may darken; this is normal.[3]
-
Stir at -10°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
-
Workup:
-
Quench with water.[1]
-
Extract with Ethyl Acetate (x3).
-
Wash organic layer with saturated
(to remove benzoic acid byproduct) and brine. -
Dry over
and concentrate. -
Purify via column chromatography (Hexane/EtOAc).
-
Self-Validating Check:
-
If the reaction mixture turns black and viscous immediately, the temperature was too high. Maintain < 0°C during addition.
-
Monitor disappearance of Indole by TLC. 3-Nitroindole typically moves slower than the starting material but faster than degradation tars.
Protocol B: The Trifluoroacetyl Nitrate (TFAN) Method
Best for: High-throughput, scalable chemistry, and electron-deficient indoles.
Principle:
Uses Tetramethylammonium Nitrate (TMAN) and Trifluoroacetic Anhydride (TFAA) to generate Trifluoroacetyl Nitrate.[4][5] This method is homogeneous and avoids heavy metals (
Reagents:
-
Indole substrate (1.0 equiv)
-
Tetramethylammonium Nitrate (TMAN) (1.1 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.1 equiv)
-
Dichloromethane (DCM)
Workflow:
-
In-Situ Generation:
-
Suspend TMAN (1.1 equiv) in dry DCM.
-
Cool to 0°C.[6]
-
Add TFAA (1.1 equiv) dropwise. The suspension will eventually clear as TFAN is formed.
-
-
Addition:
-
Add the Indole substrate (1.0 equiv) in DCM dropwise to the TFAN solution at 0°C.
-
Note: For N-protected indoles (e.g., N-Boc), this reaction is extremely fast (often < 30 mins). For free indoles, it may take 1-2 hours.
-
-
Workup:
Experimental Workflow Diagram
Caption: Step-by-step workflow for the TFAN nitration method, highlighting the in-situ generation of the active nitrating species.
Part 4: Data Presentation & Comparison
Table 1: Comparison of Non-Acidic Nitration Methods
| Feature | Benzoyl Nitrate (AgNO3/BzCl) | TFAN (TMAN/TFAA) | Mixed Acid (Reference) |
| Active Species | Benzoyl Nitrate ( | Trifluoroacetyl Nitrate ( | Nitronium Ion ( |
| Acidity | Neutral (pH ~7) | Mildly Acidic (Byproduct TFA) | Strongly Acidic (pH < 1) |
| Regioselectivity | Exclusive C3 | Exclusive C3 | Mixed (C5/C6 dominant) |
| Yield (Typical) | 60-85% | 80-95% | < 30% (Tars common) |
| Substrate Scope | Sensitive Indoles (e.g., Tryptamines) | N-Protected & Deactivated Indoles | Simple Aromatics only |
| Safety Note | Silver waste handling required | No heavy metals; TFA byproduct | Exothermic; Corrosive |
Part 5: Troubleshooting & Critical Parameters
-
Starting Material Purity: Indoles oxidize easily. Ensure starting material is not already colored (oxidized) before reaction.[7] Recrystallize if necessary.[1][3]
-
Temperature Control:
-
< 0°C: Kinetic control favors C3 nitration.
-
> 25°C: Increases risk of over-nitration or oxidation of the indole double bond (cleavage).
-
-
Position 3 Blocking: If C3 is substituted (e.g., Skatole/3-methylindole), these non-acidic methods will often lead to 3-nitro-3-alkylindolenines (loss of aromaticity) or migration to C2. They will not reliably nitrate C5.
-
Stability: 3-Nitroindoles are sensitive to light and base. Store in amber vials and avoid prolonged exposure to basic workup conditions.
Part 6: References
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Source: Royal Society of Chemistry (RSC) Advances, 2023. URL:[Link] Relevance: Establishes the TMAN/TFAA protocol as a modern standard.
-
Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration. Source:[8] Synlett / Organic Chemistry Portal. URL:[Link] Relevance: Offers a "Green Chemistry" solid-support alternative for specific substrates.
-
Indoles from 2-Methylnitrobenzenes (Related Chemistry). Source: Organic Syntheses, Coll. Vol. 7, p.34 (1990). URL:[Link] Relevance: Historical context on nitro-indole manipulation and stability.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in scaling up the production of substituted nitroindoles
Current Status: Online Operator: Senior Application Scientist Ticket ID: NI-SCALE-2024
Executive Summary: The "Nitro-Indole Paradox"
Scaling up substituted nitroindoles presents a unique "paradox" in process chemistry: Indoles are acid-sensitive electron-rich heterocycles, yet traditional nitration requires strongly acidic, electron-deficient conditions.
If you treat indole like benzene (standard mixed-acid nitration), you will generate tar, not product. The pyrrole ring polymerizes instantly in strong mineral acids. Furthermore, the nitro group is a safety hazard; nitration reactions are highly exothermic and prone to thermal runaway.[1]
This guide moves beyond textbook synthesis to address the engineering, safety, and regioselectivity challenges of producing kilogram-scale nitroindoles.
Part 1: Route Selection Strategy (The "Green" Path)
Before you start a 50L batch, you must validate your synthetic route. Direct nitration is rarely the best choice for all isomers. Use this decision matrix to select the safest and most scalable path.
Diagram 1: Nitroindole Synthesis Decision Tree
Caption: Strategic selection of synthesis routes based on target nitro-isomer to maximize yield and safety.
Part 2: Critical Troubleshooting (Q&A)
Category 1: Thermal Safety & Runaway Reactions
Q1: We are scaling up a direct nitration of N-acetylindole. The reaction temperature spikes uncontrollably after adding 30% of the nitric acid. Why?
Diagnosis: You are likely experiencing accumulation-controlled runaway . In nitration, the reaction rate is often faster than the mixing/dosing rate. However, at low temperatures (often used to protect regioselectivity), the reaction rate slows down. If you continue dosing HNO₃ while the temperature is too low, unreacted nitric acid accumulates. Once the reaction "kicks off" (often due to a minor temp rise), all the accumulated acid reacts simultaneously, overwhelming your cooling jacket.
Corrective Protocol:
-
Dose-and-Hold: Add 5-10% of the nitrating agent and stop. Wait for the exotherm to appear and subside. This confirms the reaction has started (initiation).
-
Raise Base Temp: Do not run the reaction at -20°C if the kinetics are sluggish. Running at 0°C or 5°C might be safer because it prevents accumulation.
-
Calorimetry: You must know the
(typically -130 to -150 kJ/mol for nitration). Ensure your cooling capacity > peak heat release rate.
Category 2: Regioselectivity & Purity
Q2: I am trying to make 6-nitroindole via Fischer Indole Synthesis using m-nitrophenylhydrazine, but I am getting a 50:50 mixture of 4-nitro and 6-nitro isomers. How do I separate them?
Diagnosis: This is the classic "meta-substituent ambiguity." The hydrazone formed from m-nitrophenylhydrazine has two ortho-carbons available for the [3,3]-sigmatropic rearrangement: one leads to the 4-isomer, the other to the 6-isomer.
Solution:
-
Avoid Chromatography: On a large scale, silica columns are cost-prohibitive.
-
Fractional Crystallization:
-
Solvent: Glacial acetic acid or Ethanol/Water mixtures.
-
Trend: The 6-nitro isomer is typically less soluble and higher melting than the 4-nitro isomer due to better crystal packing (symmetry).
-
Protocol: Dissolve the crude mixture in hot acetic acid. Cool slowly. The 6-nitroindole usually precipitates first. Filter, then concentrate the mother liquor to recover the 4-nitro enriched fraction.
-
-
Strategic Shift: If you need high purity 4-nitroindole, abandon the Fischer route. Use the Leimgruber-Batcho synthesis starting from 2-methyl-3-nitroaniline. This route is regiospecific for the 4-position.
Category 3: The "Black Tar" Problem
Q3: My reaction mixture turns into a black, insoluble tar upon adding H₂SO₄. What is happening?
Diagnosis: Acid-catalyzed polymerization. Indoles are enamines; they are extremely sensitive to protonation at C3, which generates an electrophilic iminium species that reacts with other indole molecules.
Corrective Protocol:
-
Protect the Nitrogen: Never nitrate "naked" indole with mixed acids. Use N-acetyl or N-tosyl protection first. The electron-withdrawing group reduces the nucleophilicity of the ring, preventing polymerization.
-
Change the Reagent: Switch to Acetyl Nitrate (generated in situ from Acetic Anhydride + HNO₃). This allows nitration under much milder conditions (often 0°C to RT) compared to sulfuric acid.
-
Alternative: Use Urea Nitrate in sulfuric acid. The urea complex moderates the release of
, reducing the instantaneous concentration of the active nitrating species.
Part 3: Validated Experimental Protocols
Protocol A: Safe Scale-Up of 5-Nitroindole (Direct Nitration Route)
Target: 1.0 kg Batch
Safety Note: This reaction involves Acetyl Nitrate, which is explosive if distilled or heated. Never exceed 35°C.
Reagents:
-
Indoline (2,3-dihydroindole) - Note: We use indoline to avoid polymerization, then oxidize later.
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (HNO₃)
-
DDQ or Pd/C (for dehydrogenation)
Step-by-Step:
-
Protection: Dissolve Indoline (1 eq) in Ac₂O (3 eq). Heat to reflux to form N-acetylindoline.
-
Nitration (The Critical Step):
-
Cool the N-acetylindoline solution to 0-5°C.
-
Reagent Prep: In a separate vessel, prepare a solution of HNO₃ (1.1 eq) in Acetic Acid.
-
Addition: Add the HNO₃ solution dropwise to the indoline. Rate limit: Keep internal temp < 10°C.
-
Why? Nitrating the indoline (non-aromatic pyrrole ring) is safer and highly regioselective for the 5-position (para to the nitrogen).
-
-
Quench: Pour mixture onto ice water. The product (1-acetyl-5-nitroindoline) precipitates. Filter and wash.[2]
-
Deprotection/Aromatization:
-
Hydrolysis: Reflux in NaOH/MeOH to remove the acetyl group.
-
Oxidation: Treat the 5-nitroindoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in toluene to restore the indole double bond.
-
Yield Expectation: 65-75% overall. Advantage: Avoids the "tar" issues of direct indole nitration.
Protocol B: Leimgruber-Batcho Synthesis (For 4-Nitroindole)
Best for avoiding isomer separation issues.
Step-by-Step:
-
Enamine Formation: React 2-methyl-3-nitrotoluene with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and pyrrolidine (catalyst) in DMF. Heat to 110°C.
-
Visual Cue: Solution turns deep red (formation of the
-dimethylaminostyrene).
-
-
Cyclization:
-
The resulting enamine is reduced.[3] For nitroindoles, we cannot use standard hydrogenation (which would reduce the nitro group).
-
Reagent: Use TiCl₃/NH₄OAc or Zn/Acetic Acid carefully controlled.
-
Note: This step is delicate. Over-reduction leads to aminoindole.
-
-
Workup: Standard extraction.
Part 4: Safety Data & Comparison
Table 1: Nitrating Agents Comparison for Indoles
| Agent | Acidity | Regioselectivity | Safety Risk | Best For |
| HNO₃ / H₂SO₄ | Extreme | Poor (Mixtures) | High (Runaway) | Deactivated substrates only |
| Acetyl Nitrate | Moderate | Good (C3 or C5) | High (Explosive if heated) | N-protected indoles |
| KNO₃ / H₂SO₄ | High | Moderate | Moderate | Small scale |
| Claycop (Cu(NO₃)₂/Clay) | Mild | High (C3) | Low | Lab scale / High value |
| NH₄NO₃ / TFAA | Mild | High (C3) | Low | Sensitive substrates |
Part 5: Process Safety Workflow
Diagram 2: Nitration Quenching & Workup Safety Loop
Caption: "Inverse Addition" is critical. Never add water to the acid mixture; always add the acid mixture to water/ice to dissipate heat.
References
-
Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. 1,3-Dimethyl-4-, 5- and 6-Nitroindoles.[4] Organic Preparations and Procedures International, 23(3), 357–363. Link
-
Zhang, H., et al. (2023).[5][6] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[5][6][7][8] RSC Advances, 13, 26581-26586.[6] Link
-
Bartoli, G., et al. (1989).[9][10][11] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[9] Link
-
Organic Syntheses. (1985). 4-Nitroindole.[12] Organic Syntheses, Coll. Vol. 8, p.422 (1993); Vol. 63, p.214 (1985). Link
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for thermal runaway protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this key synthetic intermediate. The following information is curated from established literature and our extensive experience in synthetic and medicinal chemistry.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent reactions and the biological activity of the final products. The Vilsmeier-Haack formylation of Ethyl 5-nitro-1H-indole-2-carboxylate is a common synthetic route; however, the purification of the final product can present several challenges. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Question 1: My product oiled out during recrystallization. What should I do?
Answer: "Oiling out," where the solute separates as a liquid instead of crystals, is a common issue when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here’s a systematic approach to troubleshoot this:
-
Re-dissolve and Cool Slowly: Heat the mixture until the oil completely redissolves. Then, allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can help achieve a slower cooling rate.
-
Add More Solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the mixture to decrease the saturation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the above methods fail, the chosen solvent may not be ideal. For this compound, consider the solvent systems outlined in the table below. A mixture of solvents, such as ethanol-water or ethyl acetate-hexane, can be effective. Start by dissolving the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
| Solvent System | Rationale | Reference |
| Ethanol | The non-nitrated analog, Ethyl 3-formyl-1H-indole-2-carboxylate, has been successfully recrystallized from ethanol.[1] | [1] |
| Ethanol-Water | Introducing a poor solvent like water can often induce crystallization of moderately polar compounds. | General organic chemistry practice. |
| Ethyl Acetate-Hexane | A common solvent system for compounds of intermediate polarity. | General organic chemistry practice. |
Question 2: My recrystallized product is still impure. What are the next steps?
Answer: If a single recrystallization does not yield a product of sufficient purity, you have several options:
-
Second Recrystallization: A second recrystallization is often necessary to remove residual impurities. Ensure the crystals from the first recrystallization are completely dry before proceeding.
-
Charcoal Treatment: If your product has a noticeable color impurity, it may be due to highly conjugated side products. Activated charcoal can be used to adsorb these impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-5% by weight), and keep the solution hot for a few minutes. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.
-
Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is the most effective alternative. Refer to the column chromatography section below for a detailed protocol.
Column Chromatography Issues
Question 3: I am not getting good separation of my product from an impurity during column chromatography. How can I improve the separation?
Answer: Poor separation in column chromatography can be due to several factors. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for poor separation in column chromatography.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation | Rationale & Reference |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | Standard choice for compounds of this polarity. |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in petroleum ether or hexane. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase. | This is a common eluent system for purifying nitroindole derivatives.[2][3] |
| Alternative Eluent | A gradient of methanol in dichloromethane. | This system can be effective for more polar impurities.[3] |
Frequently Asked Questions (FAQs)
Question 4: What are the likely impurities in my sample of this compound?
Answer: The most common impurities arise from the Vilsmeier-Haack formylation reaction itself. These can include:
-
Unreacted Starting Material: Ethyl 5-nitro-1H-indole-2-carboxylate. This is often the major impurity if the reaction has not gone to completion.
-
Di-formylated Product: It is possible, though less likely due to the deactivating effect of the nitro and ester groups, that formylation occurs at another position on the indole ring.
-
N-formylated Product: Formylation can sometimes occur on the indole nitrogen.[4]
-
Chlorinated Byproducts: The Vilsmeier reagent (formed from POCl₃ and DMF) can sometimes act as a chlorinating agent, leading to chlorinated indole derivatives.[4]
-
Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid if the reaction workup is not carefully controlled.
-
Polymeric Materials: Indoles can be sensitive to strong acids and may polymerize under harsh reaction conditions.
Question 5: How can I assess the purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and identifying any impurities. The presence of unexpected signals can indicate the presence of byproducts. The disappearance of the proton signal at the 3-position of the indole ring and the appearance of a formyl proton signal are key indicators of a successful reaction.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your product and can help in identifying the mass of any impurities.
-
Melting Point: A sharp melting point range is a good indicator of a pure crystalline compound.
Question 6: What is the expected appearance and stability of pure this compound?
Answer: Based on structurally similar compounds, pure this compound is expected to be a yellow to brown solid.[1] Indole derivatives, especially those with electron-withdrawing groups, are generally stable at room temperature when protected from light and air. However, it is good practice to store the compound in a cool, dark, and dry place to prevent degradation over time.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
If the solution is colored, and you suspect color impurities, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 10% ethyl acetate in petroleum ether).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or ethyl acetate. Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel and then evaporating the solvent.
-
Load the Sample: Carefully add the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting with the starting solvent mixture, collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the Product: Dry the purified product under high vacuum to remove any residual solvent.
Caption: General workflow for the purification of this compound.
References
- Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367.
- Al-Hourani, B. J. (2021).
- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
-
Ethyl 5-nitro-1H-indole-2-carboxylate, 98% | 16732-57-3. (n.d.). J&K Scientific. Retrieved January 26, 2024, from [Link]
-
(PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
-
Plausible mechanism for formylation and chlorination of indole ring - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
- Kamal, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 3(45), 12763-12769.
- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents. (n.d.).
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2024, from [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2024, from [Link]
-
Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester - Scribd. (n.d.). Retrieved January 26, 2024, from [Link]
-
Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications. (n.d.). Retrieved January 26, 2024, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 26, 2024, from [Link]
-
Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. (n.d.). Retrieved January 26, 2024, from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2024, from [Link]
-
Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 26, 2024, from [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. (n.d.). Retrieved January 26, 2024, from [Link]
-
Ethyl 3-hydroxy-1H-indole-2-carboxylate - SIELC Technologies. (n.d.). Retrieved January 26, 2024, from [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.). Retrieved January 26, 2024, from [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). Retrieved January 26, 2024, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved January 26, 2024, from [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved January 26, 2024, from [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
-
ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate - ChemSynthesis. (n.d.). Retrieved January 26, 2024, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 26, 2024, from [Link]
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Effective recrystallization methods for purifying indole esters
Welcome to the Indole Purification Hub. Role: Senior Application Scientist Topic: Purification of Indole Esters via Recrystallization
Introduction: The Indole Ester Challenge
Purifying indole esters presents a unique intersection of chemical challenges. You are dealing with the lipophilicity of the ester moiety, which often leads to "oiling out," combined with the electronic sensitivity of the indole core, which is prone to acid-catalyzed dimerization and oxidative discoloration (pinking/browning).
This guide moves beyond generic organic chemistry textbook advice. It addresses the specific behaviors of indole-3-carboxylic acid esters, indole-3-acetic acid derivatives, and related scaffolds used in drug discovery.
Module 1: Solvent System Selection
The Core Principle: Indole esters are typically moderately polar to lipophilic. The goal is to find a system that disrupts the crystal lattice at high temperatures but forces the hydrophobic ester out of solution upon cooling.
Recommended Solvent Systems
The following table summarizes solvent systems validated for indole derivatives.
| Solvent System | Ratio (v/v) | Best For | Technical Notes |
| Ethanol / Water | 70:30 to 90:10 | General Indole Esters | Gold Standard. Water acts as the anti-solvent. Caution: High temps + water can hydrolyze the ester (see Module 3). |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Lipophilic Esters | Excellent for avoiding hydrolysis. If the compound is too soluble in EtOAc, switch to Toluene/Hexane. |
| Isopropanol (IPA) | 100% | Bulky Esters | IPA has a higher boiling point than EtOH, allowing for greater solubility differentials. |
| Toluene | 100% | High-Melting Indoles | Good for removing non-polar impurities. Slow evaporation yields excellent crystal habits. |
Decision Logic: Selecting Your Solvent
Use this logic flow to determine the starting point for your specific substrate.
Figure 1: Solvent selection logic tree. The goal is solubility at boiling point and insolubility at room temperature/0°C.
Module 2: Troubleshooting "Oiling Out"
The Issue: Oiling out (liquid-liquid phase separation) is the most common failure mode for esters. It occurs when the melting point (MP) of the solute in the solvent mixture is lower than the boiling point of the solvent.[1][2]
The Fix: You must keep the temperature of the solution below the phase separation threshold while maintaining supersaturation.
Protocol: Resolving Oiling Out
-
Re-dissolve: Heat the mixture until the oil layer fully dissolves into the solvent.
-
Add More Solvent: Add 10-20% more of the "good" solvent (the one dissolving your compound). This lowers the saturation temperature.
-
Trituration: If oil persists, cool to room temperature. Vigorously stir the oil with a glass rod or spatula to induce nucleation.
-
Seeding (Critical): Add a tiny crystal of pure product (if available) to the cooling solution at a temperature just above where the oil usually appears.
Figure 2: Workflow for recovering a crystallization batch that has oiled out.
Module 3: Chemical Stability & Color Removal
The Issue: Indoles are electron-rich and prone to oxidation (turning pink/red). Esters are prone to hydrolysis (turning back into carboxylic acids).
Preventing Hydrolysis
When using Ethanol/Water mixtures, prolonged heating can hydrolyze the ester, especially if the crude material contains trace acids or bases.
-
Check pH: Ensure the recrystallization solvent is neutral (pH 6-7).
-
Limit Heat Exposure: Do not reflux for more than 10-15 minutes. If it doesn't dissolve, switch solvents rather than boiling longer.[3]
Removing Color (The "Pink Indole" Problem)
Oxidized impurities are often highly colored but present in trace amounts.
-
Activated Carbon Protocol:
-
Dissolve the crude indole ester in the hot solvent.
-
Remove heat source (prevent boil-over).
-
Add 1-3% wt/wt Activated Charcoal (powdered).
-
Stir for 5 minutes (do not boil vigorously).
-
Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel while hot.
-
Cool filtrate to crystallize.[4]
-
Expert Tip: Never add charcoal to a boiling solution; it acts as a nucleation site for bubbles and will cause the flask to erupt (bump) instantly.
Module 4: Frequently Asked Questions (FAQ)
Q: My crystals are forming, but they are sticky/gummy. Why? A: This indicates trapped solvent or impurities.[2]
-
Immediate Fix: Dry the crystals under high vacuum.
-
Process Fix: Use a higher boiling solvent (e.g., switch from DCM to Toluene) or cool the crystallization much more slowly (over 4-6 hours) to allow the crystal lattice to reject impurities.
Q: Can I use acid to help dissolve the indole? A: Avoid this. While protonating the indole nitrogen might increase solubility, strong acids can hydrolyze the ester bond or cause dimerization of the indole ring. If you must adjust pH, use weak buffers, but neutral solvents are preferred for esters.
Q: I have low recovery yield (<50%). Where is my product? A: It is likely in the "mother liquor" (the filtrate).
-
Concentrate the mother liquor on a rotary evaporator to half volume.
-
Cool again to obtain a "second crop."[5]
-
Note: The second crop is usually less pure than the first.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Plant Physiology. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]
-
LibreTexts. (2022).[6] Troubleshooting: Liquid Droplets Form (The Solid "Oils Out"). Retrieved from [Link]
-
ResearchGate. (2014). Crystallization purification of indole. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Analysis of Reissert, Fischer, and Japp-Klingemann Routes
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of a vast array of pharmaceuticals, from anti-migraine triptans to anti-cancer alkaloids.[1][2] The enduring importance of this heterocycle has driven the development of numerous synthetic methodologies. This guide provides an in-depth, comparative analysis of three classical yet perpetually relevant strategies for constructing the indole framework: the Reissert, Fischer, and Japp-Klingemann syntheses.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the mechanistic subtleties and strategic considerations that guide the choice of one route over another. This guide is structured to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select and execute the optimal synthesis for their specific target molecule. We will explore the core mechanisms, practical applications, substrate scope, and limitations of each method, supported by experimental protocols and comparative data.
The Fischer Indole Synthesis: The Workhorse of Indole Chemistry
Discovered by Emil Fischer in 1883, this is arguably the most well-known and versatile method for indole synthesis.[1][3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][5]
Mechanism of Action
The Fischer synthesis proceeds through a well-elucidated, multi-step mechanism that begins with the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound.
-
Hydrazone Formation: The reaction starts with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone.[5]
-
Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine isomer.[1][5]
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. After protonation, the enamine undergoes an irreversible electrocyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed, leading to a di-imine intermediate.[1][7][8]
-
Cyclization & Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia under acid catalysis, which restores aromaticity to yield the final indole product.[1][5]
Scope, Limitations, and Strategic Considerations
The primary strength of the Fischer synthesis is its versatility; a vast range of substituted indoles can be prepared due to the wide availability of both arylhydrazines and carbonyl compounds.[9] The reaction can often be performed in a single pot, making it procedurally efficient.[4][9]
However, the reaction is not without its limitations:
-
Substrate Sensitivity: The reaction fails with the phenylhydrazone of acetaldehyde, meaning indole itself cannot be directly synthesized by this method.[5][9]
-
Regioselectivity: Unsymmetrical ketones can lead to the formation of two regioisomeric products, with selectivity dependent on the acidity of the medium and steric effects.[4] When using strong acids, enolization tends to occur at the less substituted side of the ketone.[10]
-
Substituent Effects: Electron-donating groups on the arylhydrazine ring accelerate the reaction, while strong electron-withdrawing groups can hinder it or cause it to fail entirely.[2][10]
-
Harsh Conditions: The requisite acidic conditions (e.g., HCl, H₂SO₄, ZnCl₂, PPA) and often elevated temperatures can lead to side reactions and are incompatible with sensitive functional groups.[1][9]
Modern modifications, such as the Buchwald palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this method by allowing for the synthesis of N-arylhydrazone precursors under milder conditions.[1]
Experimental Protocol: Synthesis of 2-Phenylindole
This two-step procedure involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone [6]
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure: a. Combine acetophenone and phenylhydrazine in a flask and warm the mixture on a steam bath for 1 hour. b. Dissolve the hot mixture in 80 mL of 95% ethanol. c. Induce crystallization by scratching the inside of the flask or by seeding, then cool the mixture in an ice bath. d. Collect the crystalline product by filtration and wash with 25 mL of cold ethanol.
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole [6]
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).
-
Procedure: a. In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone and anhydrous zinc chloride. b. Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. c. The mixture will liquefy after 3-4 minutes, and the evolution of white fumes will commence. d. Remove the beaker from the bath and continue stirring for 5 minutes. e. Pour the hot reaction mixture into a separate beaker containing 400 mL of water. f. To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the reaction beaker and then transfer this acid solution to the beaker containing the product. g. Collect the crude 2-phenylindole by filtration, wash thoroughly with water, and recrystallize from hot 95% ethanol to yield the purified product.
The Reissert Indole Synthesis: A Route to Indole-2-Carboxylic Acids
The Reissert synthesis provides a distinct pathway to the indole core, starting from an o-nitrotoluene and diethyl oxalate.[11][12] Its primary utility lies in the synthesis of indole-2-carboxylic acids, which are valuable synthetic intermediates.[9]
Mechanism of Action
The Reissert synthesis is fundamentally a two-stage process: condensation followed by reductive cyclization.
-
Condensation: An o-nitrotoluene is deprotonated at the methyl group by a strong base (e.g., potassium ethoxide).[11] The resulting carbanion acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate to form an ethyl o-nitrophenylpyruvate after elimination of the ethoxide.[11][13]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amino group (e.g., using Zn in acetic acid or catalytic hydrogenation).[11][12][14] The newly formed aniline then undergoes spontaneous intramolecular condensation with the adjacent ketone to form the indole ring.[15]
-
Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be isolated or heated to induce decarboxylation, yielding the parent indole.[11][16]
Scope, Limitations, and Strategic Considerations
The Reissert synthesis is less versatile than the Fischer method but offers key advantages for specific targets.
-
Primary Advantage: It provides direct access to indole-2-carboxylic acids, which are difficult to obtain via the Fischer route and serve as handles for further functionalization.[9]
-
Limitations: The reaction is a multi-step process which can be less efficient than one-pot methods.[9] Its scope is inherently limited by the commercial availability and stability of the requisite substituted o-nitrotoluenes.[9]
Experimental Protocol: General Procedure
-
Materials: Substituted o-nitrotoluene, diethyl oxalate, potassium ethoxide, absolute ethanol, zinc dust, glacial acetic acid.
-
Step 1: Condensation a. Prepare a solution of potassium ethoxide in absolute ethanol under an inert atmosphere. b. Add the o-nitrotoluene to the cooled ethoxide solution, followed by the dropwise addition of diethyl oxalate, maintaining a low temperature. c. Allow the reaction to stir at room temperature until completion (monitored by TLC). d. Quench the reaction by pouring it into acidic water and extract the ethyl o-nitrophenylpyruvate product with an organic solvent. Purify as needed.
-
Step 2: Reductive Cyclization a. Dissolve the purified pyruvate intermediate in glacial acetic acid. b. Gradually add zinc dust to the solution with stirring, controlling the exothermic reaction with an ice bath. c. After the addition is complete, heat the mixture (e.g., on a steam bath) for 1-2 hours to ensure complete cyclization. d. Pour the hot mixture into a large volume of water to precipitate the crude indole-2-carboxylic acid. e. Collect the product by filtration, wash with water, and purify by recrystallization.
The Japp-Klingemann Reaction: A Strategic Gateway to Fischer Precursors
It is crucial to understand that the Japp-Klingemann reaction is not a direct indole synthesis itself. Rather, it is a powerful and strategic method for preparing the arylhydrazone precursors required for the Fischer indole synthesis.[17][18] This approach is particularly valuable when the desired hydrazone is not readily accessible from the direct condensation of a hydrazine and a ketone.
Mechanism of Action
The reaction synthesizes hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[18]
-
Deprotonation: A base removes the acidic proton from the α-carbon of a β-keto-ester.
-
Azo Coupling: The resulting enolate anion performs a nucleophilic attack on the terminal nitrogen of an aryl diazonium salt, forming an azo compound.[17]
-
Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, which cleaves the acyl or carboxyl group. This is followed by a proton exchange to yield the stable final hydrazone product.[17]
Synergy with the Fischer Indole Synthesis
The true power of the Japp-Klingemann reaction is realized when it is used as the first step in a two-step sequence leading to complex indoles. This sequence circumvents difficulties associated with preparing and handling certain hydrazines and allows for the synthesis of hydrazones with specific substitution patterns that dictate the final indole structure.[19] This is particularly useful in the synthesis of pharmaceuticals like Sumatriptan and other natural products.[19][20][21]
Experimental Protocol: Synthesis of an Arylhydrazone Intermediate
This protocol is based on the established Japp-Klingemann reaction to form a hydrazone suitable for subsequent Fischer cyclization.[22]
-
Materials: Substituted aniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), ethyl acetoacetate, sodium acetate (CH₃COONa), ethanol.
-
Step 1: Diazotization of Aniline a. Dissolve the aniline (10 mmol) in a mixture of concentrated HCl and water. b. Cool the solution to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (10.1 mmol) dropwise, ensuring the temperature remains below 5°C. d. Stir the resulting diazonium salt solution for 20 minutes at 0-5°C.
-
Step 2: Coupling with Ethyl Acetoacetate a. In a separate beaker, prepare a solution of ethyl acetoacetate (10 mmol) and sodium acetate (50 mmol) in a mixture of ethanol and water. Cool this solution to 0-5°C. b. With vigorous stirring, slowly add the cold diazonium salt solution to the ethyl acetoacetate solution. A colored precipitate of the arylhydrazone should form. c. Continue stirring at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Step 3: Isolation and Purification a. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. b. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure arylhydrazone, which can then be used in a Fischer indole synthesis.
Comparative Analysis and Synthesis Strategy
Choosing the right indole synthesis requires a strategic assessment of the target molecule's substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions.
Data Summary Table
| Feature | Fischer Synthesis | Reissert Synthesis | Japp-Klingemann / Fischer Sequence |
| Starting Materials | Arylhydrazines and aldehydes/ketones[1][3] | o-Nitrotoluenes and diethyl oxalate[11][12] | β-Keto-esters/acids and anilines (via diazonium salts)[18] |
| Key Reagents | Brønsted or Lewis acids (HCl, ZnCl₂)[1] | Strong base (KOEt), then a reducing agent (Zn/AcOH)[9][11] | NaNO₂/HCl, Base (NaOAc), then Fischer conditions (acid)[22] |
| Reaction Conditions | Often requires heating; strongly acidic[9] | Stepwise; requires strong base then reduction; heating for decarboxylation[9][16] | Diazotization at low temp; coupling under basic/neutral pH; Fischer step is acidic[22] |
| Primary Product | General substituted indoles | Indole-2-carboxylic acids[9] | Substituted indoles, often with specific regiochemistry |
| Key Advantages | High versatility, broad substrate scope, often one-pot[9] | Direct access to valuable indole-2-carboxylic acid intermediates[9] | Accesses specific hydrazone precursors unavailable otherwise; controls regiochemistry[19] |
| Key Limitations | Regioselectivity issues with unsymmetrical ketones; fails for indole itself; harsh conditions[4][5][9] | Multi-step process; limited by availability of substituted o-nitrotoluenes[9] | Multi-step sequence; requires handling of diazonium salts |
Conclusion
The Fischer, Reissert, and Japp-Klingemann reactions represent three distinct and powerful strategies for the synthesis of the indole scaffold.
-
The Fischer Indole Synthesis remains the most versatile and widely used method, a true workhorse for accessing a broad range of substituted indoles.
-
The Reissert Indole Synthesis offers a more specialized but invaluable route for the direct preparation of indole-2-carboxylic acids, which are key building blocks for more complex molecules.
-
The Japp-Klingemann Reaction , while not a direct indole synthesis, is a critical enabling reaction. It provides strategic access to specifically substituted arylhydrazones, thereby unlocking synthetic pathways to indoles that would be inaccessible or challenging via a direct Fischer approach.
A thorough understanding of the mechanisms, scope, and practical limitations of these classical methods is essential for the modern synthetic chemist. By carefully considering the desired substitution pattern and available starting materials, researchers can strategically leverage these time-tested reactions to efficiently construct complex indole-containing targets for drug discovery and beyond.
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Wikipedia. Fischer indole synthesis. [Link]
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Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
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National Institutes of Health (NIH). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
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National Institutes of Health (NIH). Indole synthesis: a review and proposed classification. [Link]
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Comparative analysis of the biological activity of different nitroindole isomers
Executive Summary: The Nitroindole Scaffold
The indole moiety is a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors with high affinity. The introduction of a nitro group (
This guide provides a technical comparative analysis of 3-, 4-, 5-, 6-, and 7-nitroindole isomers . Unlike generic reviews, we focus on the specific biological utility of each isomer, driven by the precise geometric and electronic positioning of the nitro group.
Key Comparative Insight:
-
5-Nitroindole: The "Gold Standard" for genomic applications (Universal Base) and G-quadruplex stabilization.
-
7-Nitroindole: A potent scaffold for allosteric enzyme inhibition (specifically FBPase).
-
3-Nitroindole: A unique electrophilic scaffold primarily valued as a synthetic intermediate for accessing C2-functionalized derivatives.
Comparative Analysis by Biological Application
Genomic Engineering: The "Universal Base" Phenomenon
In the context of oligonucleotide synthesis, a "universal base" must pair indiscriminately with natural bases (A, T, G, C) without destabilizing the DNA duplex.[2]
-
Dominant Isomer: 5-Nitroindole
-
Mechanism: Unlike natural bases that rely on hydrogen bonding, 5-nitroindole functions via hydrophobic base stacking .[2] The nitro group at the 5-position optimizes the dipole moment and surface area, allowing it to intercalate between base pairs effectively while minimizing steric clash with the sugar-phosphate backbone.
-
Comparative Performance:
-
5-Nitroindole: Maximizes duplex stability (
). It is less destabilizing than 3-nitropyrrole. -
4- & 6-Nitroindoles: Show significantly reduced stacking efficiency. The steric bulk of the nitro group at the 4-position (peri-interaction with C3) or 6-position interferes with the optimal overlap required for indiscriminant intercalation.
-
Table 1: Comparative Duplex Stability (Universal Base Application)
| Base Analogue | Pairing Mechanism | Duplex Stability ( | Specificity |
| 5-Nitroindole | Hydrophobic Stacking | High (Minimal depression) | Indiscriminate (Universal) |
| 3-Nitropyrrole | Hydrophobic Stacking | Moderate | Indiscriminate |
| 4-Nitroindole | Steric/Stacking | Low (Destabilizing) | Low |
| 6-Nitroindole | Steric/Stacking | Low (Destabilizing) | Low |
Oncology: c-Myc G-Quadruplex Stabilization
The c-Myc oncogene promoter forms a G-quadruplex (G4) structure that, when stabilized, inhibits transcription.
-
Dominant Isomer: 5-Nitroindole (specifically pyrrolidine-substituted derivatives).
-
Experimental Data:
-
Substituted 5-nitroindoles exhibit
values in the range of 5.0 – 6.0 µM against HeLa cell lines. -
Mechanism: The electron-deficient 5-nitroindole core engages in
- stacking with the terminal G-quartets of the G4 structure. The nitro group enhances the acidity of the indole NH, potentially strengthening hydrogen bonding interactions with the G4 loops.
-
-
Comparison: 5-aminoindole derivatives are significantly less potent, highlighting the necessity of the electron-withdrawing nitro group for effective G4 binding.
Metabolic Regulation: FBPase Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis and a target for Type 2 Diabetes management.
-
Dominant Isomer: 7-Nitroindole (specifically 7-nitro-1H-indole-2-carboxylic acid derivatives).
-
Experimental Data:
-
Lead compounds show
values as low as 0.99 µM . -
Mechanism: The 7-nitro group is crucial for occupying a specific allosteric pocket. The position is critical; moving the nitro group to the 5- or 6-position results in a loss of binding affinity due to the specific shape complementarity required in the allosteric site.
-
Mechanistic Visualization (SAR)[1]
The following diagram illustrates the Structure-Activity Relationship (SAR) mapping of the nitroindole core.
Caption: SAR Map of Nitroindole Isomers. Green indicates the most versatile biological activity (5-position), while Blue indicates high specificity for enzyme targets (7-position).
Experimental Protocols
Protocol A: Determination of Universal Base Efficiency ( Analysis)
Validates the stacking capability of 5-nitroindole in DNA duplexes.
-
Oligonucleotide Synthesis: Synthesize a 12-mer oligonucleotide containing the nitroindole isomer at the central position (e.g., 5'-CGC XAA TTY GCG-3', where X = Nitroindole).
-
Duplex Preparation: Mix the modified oligonucleotide (1.0 µM) with an equimolar amount of the complementary strand containing A, T, G, or C opposite the modification.[2]
-
Buffer Conditions: Dissolve in 10 mM sodium phosphate buffer (pH 7.0) containing 100 mM NaCl.
-
Melting Curve Acquisition:
-
Heat samples to 90°C for 5 minutes, then cool slowly to room temperature to ensure proper annealing.
-
Monitor UV absorbance at 260 nm while heating from 20°C to 80°C at a rate of 0.5°C/min.
-
-
Data Analysis: Calculate the Melting Temperature (
) from the first derivative of the absorbance vs. temperature curve.-
Success Criterion: The
between the 5-nitroindole duplex and a perfect match natural duplex should be minimized (< 3-5°C difference indicates excellent stability).
-
Protocol B: Regioselective Synthesis of 3-Nitroindole
While 3-nitroindole is less biologically active directly, it is a critical intermediate. Direct nitration often yields mixtures; this protocol ensures regioselectivity.
-
Reagents: Indole (1 equiv), AgNO3 (1 equiv), Benzoyl chloride (1 equiv) in Acetonitrile.[2]
-
Procedure:
-
Workup: Filter off AgCl precipitate. Concentrate the filtrate and purify via column chromatography (Silica gel, Hexane:EtOAc).
-
Validation: 1H NMR should show a downfield shift of the C2 proton (~8.5 ppm) due to the electron-withdrawing nitro group at C3.
Comparative Data Summary
The following table aggregates quantitative data from key studies referenced in this guide.
| Biological Target / Application | Preferred Isomer | Key Metric | Reference Comparison |
| Universal DNA Base | 5-Nitroindole | Superior to 4-NO2, 6-NO2, and 3-Nitropyrrole [1, 2]. | |
| c-Myc G-Quadruplex | 5-Nitroindole | 5-Nitro > 5-Amino derivatives for cytotoxicity [3]. | |
| FBPase Inhibition | 7-Nitroindole | 7-Nitro > 5-Nitro for this specific allosteric site [4]. | |
| Cytotoxicity (Lung/Leukemia) | 5-Nitroindole | Isatin derivatives (oxidized indole) show high potency [5]. |
References
-
Loakes, D. & Brown, D.M. (1994).[2] "5-Nitroindole as an universal base analogue." Nucleic Acids Research. Link
-
LGC Biosearch Technologies. (2023). "5-Nitroindole – a universal base oligo modification." BiosearchTech Blog. Link
-
Nimbarte, V.D., et al. (2021).[2] "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity." ChemMedChem. Link
-
Dang, Q., et al. (2014).[2] "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry. Link
-
Karali, N. (2002).[2] "Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives." European Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Single-Crystal X-ray Diffraction for Indole Structure Confirmation
Executive Summary
In drug discovery, the indole scaffold is ubiquitous yet deceptively complex. While Nuclear Magnetic Resonance (NMR) remains the workhorse for daily characterization, it frequently encounters "blind spots" with substituted indoles—specifically regarding N1 vs. C3 regioisomerism, tautomeric ambiguity, and absolute stereochemistry of chiral functionalizations.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives. We provide an optimized crystallization protocol for stubborn indole derivatives and demonstrate why SC-XRD is the non-negotiable "Gold Standard" for validating lead compounds before scaling synthesis.
The Structural Challenge of Indoles
Indoles present unique characterization hurdles that often delay the Design-Make-Test-Analyze (DMTA) cycle:
-
Regioisomerism (N1 vs. C3): Electrophilic substitution can occur at N1 or C3 depending on conditions. In 1D NMR, the lack of protons on the quaternary C3a/C7a bridgeheads often breaks the connectivity required for confident HMBC assignment.
-
Tautomerism: Indole derivatives (especially hydroxyindoles or oxindoles) exist in dynamic equilibrium. NMR often shows an averaged signal, obscuring the specific tautomer present in the solid state—a critical factor for drug formulation and receptor binding.
-
Absolute Configuration: For chiral indoles (e.g., tetrahydro-beta-carbolines), NMR requires chiral shift reagents or derivatization. SC-XRD determines absolute configuration directly via anomalous dispersion (Flack parameter).
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the capabilities of SC-XRD against high-field NMR and High-Resolution Mass Spectrometry (HRMS).
Table 1: Structural Elucidation Capability Matrix
| Feature | 1D/2D NMR (600 MHz) | HRMS (Q-TOF/Orbitrap) | SC-XRD (Mo/Cu Source) |
| Primary Output | Connectivity & Environment | Molecular Formula & Frags | 3D Atomic Coordinates |
| Regioisomer Certainty | Medium (Ambiguous NOE) | Low (Identical Mass) | High (Direct Visualization) |
| Stereochemistry | Relative (NOESY/ROESY) | None | Absolute (Flack Parameter) |
| Sample State | Solution (Dynamic) | Gas Phase (Ionized) | Solid State (Static) |
| Sample Requirement | ~2–10 mg (Recoverable) | <1 mg (Destructive) | Single Crystal (>0.05 mm) |
| Throughput | High (10–30 mins) | High (mins) | Low (Hours to Days) |
| Critical Limitation | Quaternary carbons; dynamic averaging | Isomers often indistinguishable | Crystal growth difficulty |
Why NMR Fails Where XRD Succeeds
NMR relies on magnetic interactions between nuclei. In substituted indoles, if a substituent replaces a proton at a critical junction, the "spin network" is broken.
-
The "Silent" Bridgehead: The C3a and C7a carbons in indole are quaternary. They act as "insulators" in COSY spectra, often preventing the correlation of the benzene ring protons with the pyrrole ring protons.
-
XRD Causality: SC-XRD relies on electron density diffraction. It does not require magnetic connectivity. It simply maps the electron clouds, rendering the N1 vs. C3 position undeniable.
Decision Logic: When to Deploy SC-XRD
It is inefficient to crystallize every intermediate. Use the following logic flow to determine when SC-XRD is mandatory.
Figure 1: Decision matrix for escalating structural analysis from NMR to SC-XRD.
Experimental Protocol: Vapor Diffusion for Indoles
Indoles are notoriously difficult to crystallize due to their planar, stacking nature which often leads to amorphous powders or oils. The standard "slow evaporation" method frequently fails.
Recommended Method: Sitting Drop Vapor Diffusion This method, adapted from protein crystallography, allows for a slower, more controlled approach to supersaturation than evaporation.
Reagents
-
Solvent A (Good Solvent): DMSO, DMF, or Acetone (Solubilizes the indole).
-
Solvent B (Anti-Solvent): Water, Pentane, or Diethyl Ether (Indole is insoluble).
Step-by-Step Workflow
-
Dissolution: Dissolve 5–10 mg of the indole derivative in the minimum amount of Solvent A (approx. 50–100 µL). The solution must be clear.
-
Setup: Place a micro-bridge or a small glass vial cap inside a larger 20 mL scintillation vial.
-
Dispensing: Pipette the indole solution into the micro-bridge (the "drop").
-
Reservoir: Carefully add 2–3 mL of Solvent B into the bottom of the large scintillation vial. Do not let it touch the inner drop.
-
Equilibration: Cap the large vial tightly.
-
Mechanism: Solvent B is more volatile (or creates a gradient). Vapors from B will diffuse into the drop of A, slowly lowering the solubility of the indole and driving nucleation.
-
Observation: Check under polarized light after 24–48 hours.
Figure 2: Schematic of the Vapor Diffusion method. The anti-solvent vapors slowly diffuse into the sample solution, gently pushing the system into supersaturation.
Case Study: Resolving N1 vs. C3 Alkylation
Context: A medicinal chemistry team synthesized a putative N-methyl-3-acetylindole. The Problem: The 1H NMR showed a methyl singlet at 3.8 ppm. However, literature suggests this shift could correspond to either N-methylation or O-methylation (of the enol tautomer) or even C2-methylation under certain catalytic conditions. 2D HMBC showed weak correlations due to the quaternary C3 carbon.
The Solution (SC-XRD):
-
Crystal Growth: Vapor diffusion (Acetone/Pentane) yielded prisms in 48 hours.
-
Data Collection: Bruker D8 QUEST, Mo K
radiation. -
Result: The electron density map clearly showed the methyl group bonded to the Indole Nitrogen (N1).
-
Bond Lengths: The C2-C3 bond length (1.44 Å) confirmed the keto-form of the acetyl group, ruling out the O-methylated enol tautomer.
Impact: The team avoided a costly scale-up of the wrong regioisomer.
References
-
Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis. Retrieved from [Link]
-
University of Fribourg. (n.d.). Guide for crystallization of small molecules. Retrieved from [Link]
A Senior Application Scientist's Guide to Method Cross-Validation for Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate
Introduction: The Imperative for Rigorous Analytical Validation
In the landscape of pharmaceutical development, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent safety and efficacy data are built. For a novel compound such as Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, a substituted indole with potential pharmacological significance, establishing a robust analytical profile is not merely a regulatory formality but a scientific necessity. The objective of this guide is to provide a comprehensive framework for the cross-validation of analytical results for this specific molecule.
Cross-validation serves as a critical process to ensure that analytical data is consistent and reliable, especially when results are generated across different laboratories, using different methods, or over a prolonged period.[1][2][3] As defined by the International Council for Harmonisation (ICH) M10 guideline, cross-validation is essential for demonstrating the interchangeability of analytical methods.[1][2][4][5] This guide will detail a strategy employing orthogonal analytical techniques—methods that measure the same attribute using fundamentally different principles—to build a self-validating and trustworthy analytical package for this compound.[6][7][8]
Since specific analytical methods for this exact molecule are not yet widely published, this guide will establish a robust, principled framework. It will draw upon established methods for structurally similar indole derivatives to propose detailed, field-tested protocols, explaining the scientific rationale behind each choice.
The Principle of Orthogonal Analytics: A Multi-Faceted Approach to Truth
Relying on a single analytical technique, no matter how powerful, creates a potential blind spot. An impurity might co-elute in one chromatographic system or be invisible to a specific detector. The core philosophy of this guide is the application of orthogonal methods to mitigate this risk.[6][7][9] By using techniques with different separation mechanisms and detection principles, we can build a higher degree of confidence in the analytical results.
Our strategy for this compound will focus on four key orthogonal pillars:
-
Primary Purity/Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Orthogonal Purity Confirmation: Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) with UV detection.
-
Identity & Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
-
Absolute Purity Assessment: Differential Scanning Calorimetry (DSC).
The relationship between these methods is designed to provide a comprehensive and self-validating picture of the analyte's identity, purity, and strength.
Caption: Inter-relationship of orthogonal analytical techniques for comprehensive characterization.
Primary Method: Reversed-Phase HPLC for Purity and Assay
RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness and versatility. For a polar, aromatic compound like our target molecule, a C18 column provides an excellent starting point for method development.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic interaction capabilities, which are ideal for retaining indole derivatives.
-
Mobile Phase: An acetonitrile/water gradient is selected. Acetonitrile is a common organic modifier that provides good peak shape for many heterocyclic compounds. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is critical to suppress the ionization of any acidic or basic functional groups, thereby ensuring sharp, symmetrical peaks.[10]
-
Detection: The extensive conjugation and presence of a nitro group in the indole structure suggest strong UV absorbance. A photodiode array (PDA) detector is chosen to monitor multiple wavelengths simultaneously, which aids in peak purity assessment and method development.
Experimental Protocol: RP-HPLC-PDA
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detection at 254 nm and 330 nm. Scan range 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Orthogonal Method 1: Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)
UHPSFC offers a fundamentally different separation mechanism compared to RP-HPLC.[11] It utilizes supercritical CO₂ as the primary mobile phase, which behaves as a non-polar solvent. This provides a normal-phase type separation, making it an excellent orthogonal choice to reversed-phase.[11]
Causality Behind Experimental Choices:
-
Separation Principle: The polarity-based separation in SFC is highly sensitive to the presence of polar functional groups (nitro, formyl, ester), offering a different selectivity profile for potential impurities compared to the hydrophobicity-based separation of RP-HPLC.
-
Speed and Efficiency: UHPSFC typically allows for much faster separations and higher throughput than traditional HPLC.[11]
-
Modifier: A polar organic solvent (like methanol) is used as a co-solvent to modulate the elution strength of the mobile phase and interact with the stationary phase.
Experimental Protocol: UHPSFC-PDA
-
Instrumentation: UHPSFC system with a PDA detector.
-
Column: Diol or 2-Ethylpyridine, 150 mm x 3.0 mm, 1.8 µm particle size.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 30% B
-
5-6 min: 30% B
-
6.1-7 min: 5% B (re-equilibration)
-
-
Flow Rate: 2.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: PDA detection, same wavelengths as HPLC.
-
Sample Preparation: Same as for HPLC.
Orthogonal Method 2: Spectroscopic & Thermal Analysis
While chromatography assesses purity by separating components, spectroscopic and thermal methods provide orthogonal data on identity and bulk properties.
A. Structural Confirmation: NMR and MS
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides unequivocal structural confirmation. Based on data for similar compounds like Ethyl 3-formyl-1H-indole-2-carboxylate, we can predict the expected signals.[12] The ¹H NMR should clearly show signals for the ethyl ester, the aromatic protons on the indole ring (with splitting patterns influenced by the nitro group), the formyl proton, and the N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass-to-charge ratio. For this compound (C₁₂H₁₀N₂O₅), the expected exact mass would be ~262.0590 g/mol .
B. Absolute Purity: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13][14] For a highly pure, crystalline substance, DSC can determine absolute purity based on the principle of melting point depression, as described by the Van't Hoff equation.[15][16] This method is considered "absolute" as it does not require a reference standard of the same compound.[13]
Causality Behind Experimental Choices:
-
Orthogonality: DSC measures a bulk thermodynamic property (melting), which is completely independent of the chromatographic separation process. It is particularly effective at detecting eutectic impurities that may not separate well chromatographically.
-
Limitations: This technique is only suitable for crystalline materials that exhibit a sharp melting endotherm and do not decompose upon melting.[15]
Experimental Protocol: DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from 25°C to a temperature approximately 30°C above the melting point at a rate of 2°C/min.
-
Data Analysis: Calculate purity using the instrument's software based on the Van't Hoff equation.
Data Comparison and Acceptance Criteria
The essence of cross-validation is the comparison of results from the orthogonal methods. The goal is to demonstrate that the data are comparable and that no single method is overlooking critical information.[3]
Workflow for Cross-Validation:
Caption: A logical workflow for cross-validating purity results from orthogonal methods.
Quantitative Data Summary and Acceptance Criteria
The primary quantitative comparison will be between the purity values obtained from HPLC, UHPSFC, and DSC.
| Analytical Method | Principle of Measurement | Hypothetical Purity (%) | Impurity Profile (Peak Area %) |
| RP-HPLC | Hydrophobicity-based Separation | 99.7 | Impurity A: 0.15%Impurity B: 0.08%Unknown: 0.07% |
| UHPSFC | Polarity-based Separation | 99.6 | Impurity A: 0.16%Impurity C: 0.18%Unknown: 0.06% |
| DSC | Thermodynamic (Melting Point) | 99.8 | Not Applicable (provides total mole % of impurities) |
Interpretation and Actionable Insights:
-
Agreement: The purity values from all three methods are in close agreement (within ~0.2%). This provides high confidence that 99.6-99.8% is the true purity.
-
Discrepancy in Impurity Profile: The key insight comes from the impurity profile. RP-HPLC detects "Impurity B," while UHPSFC does not. Conversely, UHPSFC detects "Impurity C," which is missed by RP-HPLC.
Acceptance Criteria: While the ICH M10 guideline moves away from strict pass/fail criteria for cross-validation, favoring a statistical assessment of bias, a common industry practice for comparing purity methods is to set a pre-defined acceptance limit.[1][17]
-
The percentage purity values obtained from the orthogonal chromatographic methods (HPLC and SFC) should not differ by more than 0.5% .
-
The purity from DSC should be in good agreement with the chromatographic methods, typically within 1.0% .
-
Any new impurity detected by an orthogonal method at a level greater than the reporting threshold (e.g., 0.05%) must be investigated.
Conclusion
The analytical validation of a new chemical entity like this compound requires a rigorous, multi-faceted approach. By employing a primary RP-HPLC method and cross-validating the results with orthogonal techniques like UHPSFC and DSC, a scientifically sound and defensible data package can be generated. This strategy not only meets the stringent expectations of regulatory bodies like the FDA but also provides a deeper, more reliable understanding of the molecule's quality attributes.[18][19][20] The true power of this approach lies not just in confirming results, but in challenging them from different scientific perspectives to uncover potential issues that a single method might miss.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]
-
Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science Group. [Link]
-
Pharmaceutical Technology. (2012). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. MJH Life Sciences. [Link]
-
Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?[Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
-
Scribd. FDA Guidance on Analytical Method Validation. [Link]
-
Al-Hourani, B. et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. [Link]
-
DeSilva, B. et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
Jakše, R. et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]
-
ICH. (2022). Bioanalytical Method Validation M10. [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
-
Lab Manager. (2023). Introduction to Analytical Method Development and Validation. [Link]
-
LCGC International. (2024). Using UHPSFC to Determine Anthraquinone Derivatives in Herbal Medicine. [Link]
- Google Patents. (2009). The preparation method of 5-nitroindole-2-carboxylic acid.
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
Głowacka, J. et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules. [Link]
-
AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Ali, R. et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses. [Link]
-
IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
Chaicharoenpong, C. et al. (2022). A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent. Analytical Methods. [Link]
-
Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. [Link]
-
ResearchGate. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
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ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?[Link]
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IKEV. Validation of Analytical Methods. [Link]
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Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
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Scikit-learn. 3.1. Cross-validation: evaluating estimator performance. [Link]
-
Badowska-Rosłonek, K. et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
J&K Scientific. Ethyl 5-nitro-1H-indole-2-carboxylate, 98%. [Link]
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Bioactivity Profiling of Indole Derivatives: From Metabolic Interference to Target Engagement
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of vinca alkaloids, mitomycins, and countless synthetic antitumor agents.[1][2] However, its chemical versatility presents a distinct challenge in bioassay design: redox activity . Many indole derivatives possess antioxidant properties or nitrogen lone pairs that can non-enzymatically reduce tetrazolium salts, leading to false-negative cytotoxicity data in standard MTT assays.
This guide provides a validated framework for testing new indole derivatives. It moves beyond generic screening to address specific scaffold-related artifacts, comparing metabolic viability assays against ATP-quantification methods, and detailing the gold-standard protocol for tubulin polymerization—the most common mechanism of action for this class.
Part 1: Primary Screening – Overcoming the "Indole Artifact"
The Challenge: Metabolic Interference
Standard colorimetric assays (MTT/MTS) rely on cellular dehydrogenases to reduce tetrazolium salts into colored formazan. Indole derivatives, particularly those with electron-donating groups (e.g., -OH, -NH2 at C5/C6), can chemically reduce MTT in the absence of cells. This results in high background absorbance, masking the compound's true cytotoxicity.
Comparative Analysis: Viability Assay Platforms
| Feature | MTT (Tetrazolium) | Resazurin (Alamar Blue) | ATP Luminescence (e.g., CellTiter-Glo) |
| Readout | Absorbance (Colorimetric) | Fluorescence | Luminescence |
| Indole Interference | High (Chemical reduction) | Low (Fluorescence quenching possible) | Negligible (Enzymatic luciferase reaction) |
| Sensitivity | Moderate (<1000 cells/well) | High (<100 cells/well) | Ultra-High (<10 cells/well) |
| Endpoint | Destructive (Lysis required) | Non-destructive | Destructive |
| Recommendation | Avoid for initial Indole screens | Good for kinetic monitoring | Gold Standard for Indoles |
Validated Protocol: The "Dual-Readout" Strategy
To ensure data integrity, do not rely on a single endpoint. Use a multiplexed approach or a specific counter-screen.
Step-by-Step Workflow:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) at 3,000–5,000 cells/well in 96-well opaque-walled plates (for luminescence) and clear plates (for microscopy).
-
Compound Addition:
-
Dissolve Indole derivatives in DMSO. Final DMSO concentration must be <0.5%.
-
Critical Control: Prepare "Cell-Free" wells containing media + compound only. If these wells turn purple (MTT) or fluorescent (Resazurin), your compound is interfering.
-
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Endpoint A (ATP Quantification):
-
Equilibrate plate to room temperature (RT) for 30 mins.
-
Add ATP detection reagent (1:1 ratio with media).
-
Shake orbitally for 2 mins (lyses cells).
-
Incubate 10 mins (stabilizes signal).
-
Read Luminescence (Integration time: 0.5–1.0s).
-
-
Data Normalization: Calculate % Viability relative to DMSO control.
Part 2: Mechanistic Validation – Tubulin Polymerization
Indole derivatives frequently act as Microtubule Destabilizing Agents (MDAs) by binding to the colchicine site of tubulin. Validating this mechanism requires a cell-free turbidimetric assay.
The Mechanism of Action
Indoles disrupt the dynamic equilibrium of microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis.
Figure 1: Mechanism of action for indole-based tubulin inhibitors. The compound binds free tubulin, preventing polymerization into microtubules, triggering mitotic arrest.
Experimental Protocol: Turbidimetric Assay
Objective: Measure the optical density (OD) change at 350 nm as tubulin polymerizes into microtubules.[3][4]
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanosine Triphosphate) stock (100 mM).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Controls: Paclitaxel (Enhancer), Vincristine or Combretastatin A-4 (Inhibitor), DMSO (Vehicle).
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice.
-
Master Mix: Prepare tubulin (3 mg/mL final) in PEM buffer + 1 mM GTP.
-
Plating: Add 5 µL of 10x concentrated Indole derivative (or control) to a pre-warmed 96-well half-area plate.
-
Initiation: Rapidly add 45 µL of Tubulin Master Mix to the wells.
-
Kinetics: Immediately start reading OD at 350 nm every 30 seconds for 60 minutes at 37°C.
-
Analysis: Plot OD vs. Time.
-
Inhibitors (Indoles): Flat line or reduced Vmax compared to vehicle.
-
Stabilizers (Taxanes): Rapid, hyper-polymerization.
-
Part 3: Advanced Screening – 3D Spheroid Models
2D monolayers often overestimate the potency of indole derivatives due to unlimited drug access. 3D spheroids mimic the tumor microenvironment (hypoxia, pH gradient) and test the compound's ability to penetrate tissue.
3D Assay Workflow
This workflow integrates spheroid formation with the ATP-luminescence readout validated in Part 1.
Figure 2: High-throughput 3D screening workflow. ULA = Ultra-Low Attachment. The centrifugation step (1000xg, 10 min) aids rapid aggregation.
Key Technical Consideration: Standard CellTiter-Glo is formulated for monolayers. For spheroids, use CellTiter-Glo 3D , which contains stronger lytic agents to penetrate the core of the microtissue. Failure to use the 3D-specific reagent will result in incomplete lysis and false "resistance" data.
References
-
Zhang, L., et al. (2015). "Interference of chemical compounds with MTT and other tetrazolium-based assays." Current Medicinal Chemistry. Link
-
Mirzaei, S., et al. (2022).[5][6] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." International Journal of Molecular Sciences. Link
-
Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual. Link
-
Kaur, R., et al. (2014). "Indole scaffolds as promising tubulin polymerization inhibitors."[7][8] Future Medicinal Chemistry. Link
-
Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Design, synthesis, and biological evaluation of cyclic-indole derivatives as anti-tumor agents via the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure safe and compliant laboratory practices. The procedures outlined below are grounded in an understanding of the compound's chemical properties and potential hazards.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Nitroaromatic Compounds: The presence of the nitro group on the aromatic ring is the primary safety concern. Nitroaromatic compounds are known for their potential thermal instability and, in some cases, explosive properties.[1][2] Decomposition can be triggered by heat, shock, or friction, and may be accelerated by contaminants.[1]
-
Aldehydes: The formyl group is reactive and can undergo oxidation, reduction, and condensation reactions. Aldehydes are generally incompatible with strong oxidizing agents, strong bases, and reducing agents.
-
Indole Derivatives: The indole ring system can be susceptible to oxidation. Certain nitroindoles are also noted for their biological activity and potential mutagenicity.[3]
Based on the SDS for similar compounds such as 7-Nitroindole and 6-Nitroindole, it is prudent to treat this compound as a substance that is incompatible with strong oxidizing agents and strong bases.[3][4]
Summary of Potential Hazards:
| Hazard Type | Associated Functional Group | Primary Concern |
| Thermal Instability | Nitroaromatic | Potential for rapid, exothermic decomposition upon heating.[1] |
| Reactivity | Nitroaromatic, Aldehyde | Incompatible with strong oxidizing agents, strong bases, and some metals.[3][4] |
| Toxicity/Health Hazard | Nitroindole | Potential for skin and eye irritation. Suspected of causing genetic defects.[3] |
Personal Protective Equipment (PPE) and Handling Precautions
Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound for disposal.
-
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Wear nitrile gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn.
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a reactive and potentially thermally sensitive hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Step 1: Waste Segregation and Incompatibility Management
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Do NOT mix with:
This compound should be collected as a separate waste stream unless it is part of a well-characterized reaction mixture where all components are known to be compatible.
Step 2: Selection of Waste Container
-
Use a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A glass bottle with a screw cap is generally suitable for solid waste.
-
Ensure the container is clean and dry before adding the waste to prevent contamination.
Step 3: Waste Collection and Labeling
-
Carefully transfer the solid this compound into the designated hazardous waste container inside a chemical fume hood.
-
If the compound is in a solution, ensure the solvent is compatible with other contents of the liquid waste container. It is often safest to collect it in a dedicated container.
-
Securely cap the container.
-
Label the container clearly with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The primary hazards: "Reactive," "Potentially Thermally Sensitive," "Irritant."
-
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be cool, dry, and away from sources of heat, sparks, or flames.
-
Ensure the waste container is stored in secondary containment to prevent spills.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all the necessary information about the waste, including its chemical name and known or suspected hazards.
Emergency Procedures
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water if the fire involves reactive materials that are incompatible with water.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Worthy, W. (1987). Shock Sensitivity of Explosives Clarified: Technology. Scribd. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Rkein, B., Bigot, A., Birbaum, L., Manneveau, M., De Paolis, M., Legros, J., & Chataigner, I. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27–44. [Link]
-
Mousa, M. A., & El-Essi, F. A. (2022). Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. ACS Physical Chemistry Au, 2(4), 316-326. [Link]
-
Shalabi, A. S. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]
-
Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1985). U.S. Environmental Protection Agency. [Link]
-
Examples of Incompatible Chemicals. University of California, Berkeley. [Link]
-
Manelis, G. B., Nazin, G. M., Rubtsov, Y. I., & Strunin, V. A. (2005). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Bulletin, 54(10), 2249-2266. [Link]
-
Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. (2022). Energies, 15(16), 6058. [Link]
-
Rkein, B., Bigot, A., Birbaum, L., Manneveau, M., De Paolis, M., Legros, J., & Chataigner, I. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27–44. [Link]
-
Murray, J. S., & Politzer, P. (2022). Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. ACS Physical Chemistry Au, 2(4), 316-326. [Link]
-
da Silva, G. F., & de Andrade, J. B. (2022). Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives. Physical Chemistry Chemical Physics, 24(42), 25831-25841. [Link]
-
Li, W., Zhou, Q., & Hua, T. (2015). Removal of Organic Matter from Landfill Leachate by Advanced Oxidation Processes: A Review. International Journal of Chemical Engineering, 2015, 1-10. [Link]
-
Indole Detection Reagent Safety Data Sheet. (n.d.). [Link]
-
Wang, X., Xiao, H., & Gong, X. (2011). On the shock sensitivity of explosive compounds with small-scale gap test. Journal of Hazardous Materials, 192(3), 1149-1155. [Link]
-
Table of Incompatible Chemicals. Louisiana State University. [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Gribble, G. W. (2010). Synthesis and Reactions of Nitroindoles. *In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 531-558). Wiley. [Link]
-
Incompatible Chemicals. Utah State University. [Link]
-
Investigation of thermal stability of some nitroaromatic derivatives by dsc. (2016). Journal of Thermal Analysis and Calorimetry, 125(3), 1083-1090. [Link]
-
A Citizen's Guide to Thermal Desorption. (2012). U.S. Environmental Protection Agency. [Link]
-
Chen, J., Li, Y., Wang, Y., & Zhang, J. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 26581-26586. [Link]
-
Diazonium compound. (2024, January 22). In Wikipedia. [Link]
-
Chemical Incompatibility Guide. Stanford University Environmental Health & Safety. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
